molecular formula C10H14 B1472686 1,2,3,4-Tetramethylbenzene-D14

1,2,3,4-Tetramethylbenzene-D14

Cat. No.: B1472686
M. Wt: 148.30 g/mol
InChI Key: UOHMMEJUHBCKEE-ZVEBFXSZSA-N
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Description

1,2,3,4-Tetramethylbenzene-D14 is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 148.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetramethylbenzene-D14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetramethylbenzene-D14 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-dideuterio-3,4,5,6-tetrakis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHMMEJUHBCKEE-ZVEBFXSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties of 1,2,3,4-Tetramethylbenzene-D14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,2,3,4-Tetramethylbenzene-D14. The information is compiled from various chemical suppliers and databases, offering a valuable resource for researchers utilizing this deuterated compound in their work. Due to the limited availability of specific experimental data for the D14 isotopologue, properties of its non-deuterated counterpart, 1,2,3,4-tetramethylbenzene, and a deuterated isomer are included for comparative purposes.

Core Physical and Chemical Data

1,2,3,4-Tetramethylbenzene-D14 is a deuterated form of the aromatic hydrocarbon prehnitene. The substitution of hydrogen with deuterium atoms imparts a greater molecular weight and can subtly influence physical properties such as boiling point and density. It is primarily used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetramethylbenzene-D14 and Related Compounds

Property1,2,3,4-Tetramethylbenzene-D141,2,3,4-Tetramethylbenzene (Non-deuterated)1,2,4,5-Tetramethylbenzene-d₁₄ (Isomer)
Molecular Formula C₁₀D₁₄C₁₀H₁₄C₁₀D₁₄
Molecular Weight 148.30 g/mol 134.22 g/mol [2][3]148.30 g/mol
CAS Number 350818-60-9[4]488-23-3[3]Not specified
Appearance Not specifiedColorless liquid[5]Solid
Melting Point Not specified-6.2 °C76-80 °C
Boiling Point Not specified205 °CNot specified
Density Not specified0.905 g/cm³0.924 g/mL
Isotopic Purity ≥98 atom % DNot applicable98 atom % D
Solubility Not specifiedNearly insoluble in water; soluble in organic solvents[5]Not specified

Experimental Protocols

Synthesis of Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds like 1,2,3,4-Tetramethylbenzene-D14 typically involves hydrogen-deuterium exchange reactions. A general approach may include:

  • Catalyst Selection : A transition metal catalyst, such as palladium on carbon (Pd/C) or a specialized catalyst like atomically dispersed barium hydride on magnesium oxide (BaH₂/MgO), is often employed to facilitate the exchange.[6]

  • Deuterium Source : Deuterium gas (D₂) or a deuterated solvent like heavy water (D₂O) serves as the deuterium source.

  • Reaction Conditions : The non-deuterated 1,2,3,4-tetramethylbenzene is reacted with the deuterium source in the presence of the catalyst. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve high levels of deuterium incorporation. Mild conditions (e.g., room temperature) are possible with highly active catalysts.[6]

  • Purification : After the reaction, the deuterated product is separated from the catalyst (e.g., by filtration) and purified, typically by distillation or chromatography.

A synthesis of the non-deuterated 1,2,3,4-tetramethylbenzene has been described involving the reaction of 1,2-bis(bromomethyl)-3,6-dimethylbenzene with lithium aluminum hydride in tetrahydrofuran.[7]

Characterization and Physical Property Determination

Standard analytical techniques are used to confirm the identity and purity of the synthesized 1,2,3,4-Tetramethylbenzene-D14 and to determine its physical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR will show signals corresponding to the incorporated deuterium atoms.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the degree of deuterium incorporation by observing the mass shift compared to the non-deuterated analog.

  • Melting and Boiling Point Determination : Standard laboratory apparatus, such as a melting point apparatus or a distillation setup, is used to determine the phase transition temperatures.

  • Density Measurement : A pycnometer or a digital density meter can be used to accurately measure the density of the liquid compound.

Logical Relationships of Compound Identifiers

The following diagram illustrates the hierarchical relationship of the various identifiers for 1,2,3,4-Tetramethylbenzene-D14.

cluster_compound 1,2,3,4-Tetramethylbenzene-D14 Chemical_Name 1,2,3,4-Tetramethylbenzene-D14 CAS_Number CAS: 350818-60-9 Chemical_Name->CAS_Number Molecular_Formula C10D14 Chemical_Name->Molecular_Formula Molecular_Weight MW: 148.30 g/mol Molecular_Formula->Molecular_Weight

Caption: Hierarchical relationship of identifiers for 1,2,3,4-Tetramethylbenzene-D14.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 1,2,3,4-Tetramethylbenzene-D14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1,2,3,4-Tetramethylbenzene-D14, a deuterated analog of prehnitene. This isotopically labeled compound serves as a valuable internal standard and tracer in metabolic studies and quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates, making deuterated compounds like 1,2,3,4-Tetramethylbenzene-D14 essential tools in drug development.

Synthesis of 1,2,3,4-Tetramethylbenzene-D14

While a specific, publicly available, detailed protocol for the synthesis of 1,2,3,4-Tetramethylbenzene-D14 is not extensively documented, a common and effective method for the deuteration of aromatic compounds is through acid-catalyzed hydrogen-deuterium (H/D) exchange.[][3] This process involves the reaction of the parent aromatic compound with a deuterium source in the presence of an acid catalyst.

A plausible and widely applicable synthetic approach involves the use of deuterated water (D₂O) as the deuterium source and a strong acid catalyst, often a deuterated acid, to facilitate the exchange of both aromatic and benzylic protons with deuterons.[] Transition metal catalysts, such as platinum, have also been shown to be effective in catalyzing H/D exchange reactions with D₂O.[4]

Logical Synthesis Workflow

The synthesis of 1,2,3,4-Tetramethylbenzene-D14 can be logically broken down into several key stages, from the initial deuteration reaction to the final purification and analysis of the product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis Stage Start Start Reaction_Setup Reaction Setup: 1,2,3,4-Tetramethylbenzene + D₂O (excess) + Acid Catalyst (e.g., D₂SO₄) Start->Reaction_Setup Heating_Reflux Heating under Reflux (e.g., 100-120 °C) Reaction_Setup->Heating_Reflux Quenching Quenching (e.g., with NaHCO₃ solution) Heating_Reflux->Quenching Extraction Extraction with Organic Solvent (e.g., Diethyl Ether) Quenching->Extraction Drying Drying of Organic Phase (e.g., over MgSO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Purity_Analysis Purity & Identity Confirmation (GC-MS, NMR) Purification->Purity_Analysis Final_Product 1,2,3,4-Tetramethylbenzene-D14 Purity_Analysis->Final_Product

Figure 1: A logical workflow for the synthesis of 1,2,3,4-Tetramethylbenzene-D14.

Isotopic Purity and Characterization

The isotopic purity of 1,2,3,4-Tetramethylbenzene-D14 is a critical parameter that defines its suitability for use in sensitive analytical applications. Commercially available standards of this compound typically report an isotopic purity of 98 atom % D.

Quantitative Data Summary

The following tables summarize the key specifications and a theoretical isotopic distribution for 1,2,3,4-Tetramethylbenzene-D14 with an isotopic enrichment of 98 atom % D.

ParameterValueReference
Chemical FormulaC₁₀D₁₄[5]
Molecular Weight148.30 g/mol [5]
Isotopic Purity98 atom % D-
Unlabeled CAS488-23-3[5]

Table 1: General Specifications for 1,2,3,4-Tetramethylbenzene-D14.

IsotopologueNumber of Deuterium AtomsTheoretical Abundance (%)
D141475.43
D131320.52
D12122.56
D11110.19
< D11< 11< 0.1

Table 2: Theoretical Isotopic Distribution for 1,2,3,4-Tetramethylbenzene-D14 (98 atom % D).

Note: The theoretical abundance is calculated based on a binomial distribution assuming a 98% probability of deuterium incorporation at each of the 14 possible sites.

Experimental Protocols

Synthesis via Acid-Catalyzed H/D Exchange

This protocol describes a general procedure for the deuteration of 1,2,3,4-Tetramethylbenzene.

Materials:

  • 1,2,3,4-Tetramethylbenzene (Prehnitene)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-Tetramethylbenzene in an excess of deuterium oxide.

  • Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours) to ensure maximum H/D exchange.

  • After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the product with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure 1,2,3,4-Tetramethylbenzene-D14.

Isotopic Purity Determination

The isotopic purity and distribution of the final product can be determined using a combination of mass spectrometry and NMR spectroscopy.[6][7][8]

a) Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Method: The purified product is injected into the GC, and the resulting mass spectrum is analyzed.

  • Analysis: The mass spectrum will show a molecular ion cluster. The relative intensities of the peaks corresponding to the different isotopologues (D14, D13, D12, etc.) are used to calculate the isotopic distribution and the overall isotopic enrichment.[6][9]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The absence or significant reduction of signals in the proton NMR spectrum, particularly in the aromatic and methyl regions, confirms a high degree of deuteration. The residual proton signals can be integrated to quantify the amount of non-deuterated species.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the positions of deuteration. The integration of these signals can provide a quantitative measure of the deuterium incorporation at each site.[8]

Signaling Pathways and Logical Relationships

The process of determining isotopic purity involves a logical sequence of analytical steps.

Isotopic_Purity_Analysis Sample 1,2,3,4-Tetramethylbenzene-D14 Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Mass_Spectrum Acquire Mass Spectrum GCMS->Mass_Spectrum H1_NMR ¹H NMR Analysis NMR->H1_NMR H2_NMR ²H NMR Analysis NMR->H2_NMR Isotopic_Distribution Determine Isotopic Distribution (Relative Abundance of D14, D13, D12, etc.) Mass_Spectrum->Isotopic_Distribution Final_Purity Final Isotopic Purity Assessment Isotopic_Distribution->Final_Purity Deuteration_Confirmation Confirm Degree of Deuteration (Absence of Proton Signals) H1_NMR->Deuteration_Confirmation Deuteration_Position Confirm Position of Deuteration H2_NMR->Deuteration_Position Deuteration_Confirmation->Final_Purity Deuteration_Position->Final_Purity

Figure 2: Logical workflow for the analysis of isotopic purity.

References

Technical Guide: 1,2,3,4-Tetramethylbenzene-D14 in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2,3,4-Tetramethylbenzene-D14, a deuterated aromatic hydrocarbon, covering its chemical identity, commercial availability, and its critical role as an internal standard in analytical chemistry. This document is intended to be a comprehensive resource for professionals in research and drug development who require precise and reliable quantitative analysis.

Core Compound Information

1,2,3,4-Tetramethylbenzene-D14 is the deuterated analog of 1,2,3,4-tetramethylbenzene (also known as prehnitene). In this isotopic variant, the fourteen hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative analyses using mass spectrometry, as it is chemically almost identical to its non-deuterated counterpart but can be distinguished by its higher mass.

CAS Number: 350818-60-9[1]

Physical and Chemical Properties

The physical and chemical properties of 1,2,3,4-Tetramethylbenzene-D14 are very similar to its non-deuterated form. The primary difference is its molecular weight.

PropertyValueSource
Molecular Formula C₁₀D₁₄[1]
Molecular Weight 148.31 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point ~205 °C[2]
Melting Point ~ -6.2 °C
Solubility Insoluble in water; Soluble in organic solvents like alcohol.[2]
Unlabelled CAS Number 488-23-3[1]

Commercial Suppliers

1,2,3,4-Tetramethylbenzene-D14 is available from several reputable suppliers of chemical standards and research chemicals. When sourcing this material, it is crucial to obtain a certificate of analysis to verify its isotopic purity.

Known Commercial Suppliers:

  • LGC Standards[1]

  • Pharmaffiliates

  • MedChemExpress

  • Santa Cruz Biotechnology[3]

  • Thermo Scientific Chemicals[4]

Application as an Internal Standard

Deuterated compounds are widely used as internal standards in analytical methods, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[5][6] The key advantage of using a deuterated internal standard is that it co-elutes with the analyte of interest and experiences similar ionization and fragmentation patterns in the mass spectrometer.[5][7] This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[6][7]

Experimental Workflow for Quantification using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the use of a deuterated internal standard, such as 1,2,3,4-Tetramethylbenzene-D14, in a quantitative GC-MS analysis.

GCMS_Workflow Sample Sample Collection (e.g., environmental matrix, biological fluid) Spike Spiking with 1,2,3,4-Tetramethylbenzene-D14 (Internal Standard) Sample->Spike Add known amount of IS Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Sample Concentration /Solvent Exchange Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Injection Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Ratio of Analyte to Internal Standard) Data->Quant Calculate Area Ratio Result Final Concentration of Analyte Quant->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

While a specific, detailed protocol for 1,2,3,4-Tetramethylbenzene-D14 was not found in the search, a general protocol for its use as an internal standard in GC-MS analysis can be outlined based on standard laboratory practices.

General Protocol for Quantification of Aromatic Hydrocarbons in an Environmental Sample

Objective: To quantify the concentration of a non-deuterated aromatic hydrocarbon (the "analyte") in a water sample using 1,2,3,4-Tetramethylbenzene-D14 as an internal standard.

1. Preparation of Standards:

  • Stock Solution of Internal Standard (IS): Prepare a stock solution of 1,2,3,4-Tetramethylbenzene-D14 in a suitable solvent (e.g., methanol or hexane) at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards containing the analyte at known concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in the same solvent. Spike each calibration standard with the IS stock solution to a final concentration of 20 ng/mL.

2. Sample Preparation:

  • Collect the water sample in a clean, amber glass vial.

  • To a known volume of the water sample (e.g., 10 mL), add a precise amount of the IS stock solution to achieve a final concentration of 20 ng/mL.

  • Perform a liquid-liquid extraction (LLE) by adding a water-immiscible organic solvent (e.g., hexane or dichloromethane), vortexing vigorously, and allowing the layers to separate.

  • Carefully collect the organic layer containing the analyte and the IS.

  • Concentrate the organic extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Column: Select a column suitable for the separation of aromatic hydrocarbons (e.g., a DB-5ms or equivalent).

  • Injection: Inject 1 µL of the prepared sample and calibration standards into the GC.

  • GC Oven Program: Develop a temperature program that provides good separation of the analyte and the IS from other matrix components.

  • Mass Spectrometer: Operate the MS in selected ion monitoring (SIM) mode. Monitor at least two characteristic ions for both the analyte and 1,2,3,4-Tetramethylbenzene-D14.

4. Data Analysis and Quantification:

  • Integrate the peak areas of the selected ions for both the analyte and the IS in the chromatograms of the calibration standards and the sample.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

  • Create a calibration curve by plotting the area ratio (Area of Analyte / Area of IS) against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the sample by using the area ratio from the sample chromatogram and the calibration curve.

Signaling Pathways and Logical Relationships

As a stable, isotopically labeled internal standard, 1,2,3,4-Tetramethylbenzene-D14 does not directly participate in biological signaling pathways. Its utility lies in providing a reliable reference for the quantification of other molecules that may be involved in such pathways. The logical relationship is one of a stable reference point in a complex analytical measurement.

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the analytical output in a quantitative experiment.

Logical_Relationship Analyte Analyte (e.g., drug molecule, metabolite) SamplePrep Sample Preparation (Extraction, Derivatization, etc.) Analyte->SamplePrep IS 1,2,3,4-Tetramethylbenzene-D14 (Internal Standard) IS->SamplePrep Added at a known concentration Analysis Analytical Measurement (GC-MS, LC-MS) SamplePrep->Analysis AnalyteSignal Analyte Signal (Variable) Analysis->AnalyteSignal ISSignal Internal Standard Signal (Proportionally Variable) Analysis->ISSignal Ratio Signal Ratio (Analyte / IS) AnalyteSignal->Ratio ISSignal->Ratio Concentration Accurate Concentration of Analyte Ratio->Concentration Corrects for variability

Caption: Logical relationship in internal standard-based quantification.

This guide provides essential technical information for the effective use of 1,2,3,4-Tetramethylbenzene-D14 in a research and development setting. Its application as an internal standard is a powerful technique for achieving accurate and precise quantitative results in complex matrices.

References

A Technical Guide to the Safe Handling and Application of Deuterated Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the applications of deuterated tetramethylbenzene for professionals in research and drug development. The information is compiled from safety data sheets and scientific literature to ensure safe laboratory practices and to highlight the utility of this compound in modern research.

Safety Data and Physical Properties

Table 1: Physical and Chemical Properties of Tetramethylbenzene Isomers

Property1,2,3,4-Tetramethylbenzene-d141,2,3,5-Tetramethylbenzene (Isodurene)1,2,4,5-Tetramethylbenzene (Durene)
Molecular Formula C₁₀D₁₄C₁₀H₁₄C₁₀H₁₄
Molecular Weight 148.31 g/mol 134.22 g/mol [1]134.22 g/mol
Appearance Colorless liquid[1]Pale yellow to white liquid with a camphor-like odor[2][3]Colorless solid with a sweet odor[4]
Melting Point -6 °C (21 °F)[1]-23.7 °C (-10.6 °F)[3]79.2 °C (174.6 °F)[4]
Boiling Point 205 °C (401 °F)[1]198 °C (388.4 °F)[3]192 °C (378 °F)[4]
Density 0.905 g/cm³[1]0.891 g/cm³ at 20 °C (68 °F)[3]0.868 g/cm³[4]
Flash Point 68 °C (154 °F)[1]63 °C (146 °F)[3]73.9 °C (165.0 °F)[4]
Water Solubility No data availableNegligibly soluble[2][3]Insoluble
n-Octanol/Water Partition Coefficient (log Pow) 4[1]4.134.68

Table 2: Toxicological Data of Non-Deuterated Tetramethylbenzene

IsomerOral LD50 (Rat)Dermal LD50Inhalation LC50
1,2,4,5-Tetramethylbenzene6989 mg/kg[5]No data availableNo data available
Other IsomersData not readily available. Treat with caution as with other aromatic hydrocarbons.

Note: The toxicological properties of the deuterated form have not been fully investigated. It should be handled with the same precautions as the non-deuterated form.

Hazard Identification and GHS Classification

Deuterated tetramethylbenzene should be handled as a hazardous substance. The GHS classifications for the non-deuterated forms are as follows:

  • 1,2,3,4-Tetramethylbenzene-d14 : Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

  • 1,2,3,5-Tetramethylbenzene : Combustible liquid, Causes serious eye irritation.[6]

  • 1,2,4,5-Tetramethylbenzene : Flammable solid, Toxic to aquatic life with long lasting effects.[5][7]

Signal Word: Warning or Danger, depending on the isomer and concentration.

Pictograms:

  • Flame (for flammability)

  • Exclamation Mark (for skin/eye irritation)

  • Health Hazard (for potential systemic effects)

  • Environment (for aquatic toxicity)

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of deuterated tetramethylbenzene is paramount to prevent exposure and ensure laboratory safety.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Use a local exhaust system to control vapors.[8]

  • Ensure that eyewash stations and safety showers are readily accessible.[8]

3.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection : Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][7]

  • Skin Protection :

    • Wear protective gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.11 mm).[9]

    • Wear a lab coat or other protective clothing to prevent skin contact.[1][8]

  • Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

3.3. General Hygiene

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][8]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from heat, sparks, and open flames.[6][8]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[10]

Applications in Research and Drug Development

Deuterated compounds, including deuterated tetramethylbenzene, are valuable tools in pharmaceutical research. Their primary application stems from the Kinetic Isotope Effect (KIE) .

6.1. The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond. Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By replacing a hydrogen atom with deuterium at a metabolically active site, the rate of metabolism can be significantly reduced.[11] This can lead to:

  • Increased drug half-life : The drug remains in the body for a longer period.

  • Reduced formation of toxic metabolites : If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration can mitigate this.

  • Improved pharmacokinetic profile : A more stable metabolic profile can lead to more predictable drug exposure.

The following diagram illustrates the logical relationship of the Kinetic Isotope Effect on drug metabolism.

KIE_Metabolism Drug_H Drug with C-H bond CYP450_H CYP450 Enzyme Drug_H->CYP450_H Metabolic Reaction (Faster) Metabolite_H Metabolite CYP450_H->Metabolite_H Outcome_H Shorter Half-life Metabolite_H->Outcome_H Drug_D Drug with C-D bond CYP450_D CYP450 Enzyme Drug_D->CYP450_D Metabolic Reaction (Slower due to KIE) Metabolite_D Metabolite CYP450_D->Metabolite_D Outcome_D Longer Half-life Metabolite_D->Outcome_D

Kinetic Isotope Effect on Drug Metabolism.

6.2. Use as an Internal Standard

Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (e.g., LC-MS). They are chemically identical to the analyte but have a different mass, allowing for accurate quantification.

Generalized Experimental Workflow: Use as an Internal Standard in a Pharmacokinetic Study

The following is a generalized workflow for using deuterated tetramethylbenzene as an internal standard to quantify the non-deuterated analogue in a biological matrix.

PK_Workflow cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis A Collect Biological Samples (e.g., Plasma, Tissue) B Spike with Deuterated Tetramethylbenzene (Internal Standard) A->B C Protein Precipitation & Sample Extraction B->C D LC-MS/MS Analysis C->D E Separate Analyte and Internal Standard by HPLC D->E F Detect and Quantify by Mass Spectrometry E->F G Calculate Ratio of Analyte to Internal Standard F->G H Generate Calibration Curve G->H I Determine Concentration of Tetramethylbenzene in Samples H->I

Workflow for a Pharmacokinetic Study.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Always refer to the specific Safety Data Sheet (SDS) for the material you are using and follow all institutional and regulatory safety guidelines.

References

Solubility Profile of 1,2,3,4-Tetramethylbenzene-D14 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-Tetramethylbenzene-D14 in various organic solvents. While specific quantitative data for the deuterated form is limited, the solubility is expected to be nearly identical to its non-deuterated analog, 1,2,3,4-Tetramethylbenzene (also known as prehnitene). This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The principle of "like dissolves like" is paramount in understanding the solubility of 1,2,3,4-Tetramethylbenzene. As a nonpolar aromatic hydrocarbon, it exhibits favorable solubility in nonpolar organic solvents and is largely immiscible with polar solvents like water.[1][2][3][4] The dissolution process is driven by the establishment of favorable intermolecular interactions between the solute and the solvent molecules.

Quantitative and Qualitative Solubility Data

The following tables summarize the known solubility of 1,2,3,4-Tetramethylbenzene in various organic solvents. This data serves as a strong proxy for the D14 isotopologue.

Table 1: Quantitative Solubility Data

SolventConcentrationMethod
Dimethyl Sulfoxide (DMSO)100 mg/mL (745.05 mM)Ultrasonic Dissolution

Data sourced from MedChemExpress.[5]

Table 2: Qualitative Solubility Data

SolventSolubility
ChloroformSlightly Soluble[6]
Ethyl AcetateSlightly Soluble[6]
AlcoholSoluble[3][7]
BenzeneSoluble
AcetoneSoluble
Diethyl EtherSoluble
WaterImmiscible/Insoluble[2][3][6][7]

This qualitative data is compiled from multiple sources indicating general solubility.[8]

Experimental Protocol for Solubility Determination

A precise understanding of a compound's solubility in various solvents is critical for applications in drug development, material science, and chemical synthesis. The following is a generalized protocol for determining the solubility of a solid organic compound like 1,2,3,4-Tetramethylbenzene in an organic solvent. This method is based on the synthetic method, which relies on visual observation of dissolution at a controlled temperature.

Objective: To determine the solubility of 1,2,3,4-Tetramethylbenzene-D14 in a selection of organic solvents at a specific temperature.

Materials:

  • 1,2,3,4-Tetramethylbenzene-D14

  • Selected organic solvents (e.g., ethanol, ethyl acetate, toluene)

  • Thermostated bath or heating block

  • Calibrated thermometer

  • Analytical balance

  • Vortex mixer

  • Glass vials with screw caps

Procedure:

  • Preparation of Solvent: Add a precise, known mass of the selected organic solvent to a series of glass vials.

  • Initial Solute Addition: To each vial, add a small, accurately weighed amount of 1,2,3,4-Tetramethylbenzene-D14.

  • Equilibration: Place the vials in a thermostated bath set to the desired temperature. Allow the mixtures to equilibrate for a set period, agitating them periodically with a vortex mixer to ensure thorough mixing.

  • Observation: After the equilibration period, visually inspect each vial for the presence of undissolved solid.

  • Incremental Solute Addition: If the initial amount of solute has completely dissolved, add another small, accurately weighed portion of the solute to the same vial.

  • Repeat Equilibration and Observation: Repeat steps 3 and 4.

  • Saturation Point: Continue the incremental addition of the solute until a small amount of undissolved solid remains in the vial after a prolonged equilibration and agitation period. This indicates that the solution is saturated.

  • Calculation: The solubility is calculated as the total mass of the solute that completely dissolved in the known mass of the solvent at the specified temperature. This can be expressed in various units, such as g/100g of solvent, mg/mL, or molarity.

For more rigorous and quantitative analysis, especially for sparingly soluble compounds, instrumental methods such as gas-liquid chromatography or UV-Vis spectroscopy can be employed to determine the concentration of the solute in the saturated solution.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Determination_Workflow cluster_preparation Preparation Phase cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis Phase cluster_conclusion Conclusion A Weigh Solvent C Add Solute to Solvent A->C B Weigh Solute B->C D Equilibrate at Constant Temperature C->D E Agitate Mixture D->E F Complete Dissolution? E->F G Record Saturated Concentration F->G No H Add More Solute F->H Yes H->C

Caption: Workflow for solubility determination.

Signaling Pathways

The concept of signaling pathways is not applicable to the solubility of a simple aromatic hydrocarbon like 1,2,3,4-Tetramethylbenzene-D14. Such pathways are characteristic of biological systems and describe the series of molecular interactions that elicit a cellular response.

References

In-Depth Technical Guide: Mass Spectral Data of 1,2,3,4-Tetramethylbenzene-D14

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectral data for 1,2,3,4-Tetramethylbenzene-D14. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or tracers in quantitative analysis. This document presents key mass spectral data, detailed experimental protocols for its acquisition, and a workflow for its analysis.

Introduction

1,2,3,4-Tetramethylbenzene-D14 is the deuterated analog of 1,2,3,4-Tetramethylbenzene (also known as prehnitene). Due to the substitution of all 14 hydrogen atoms with deuterium, it serves as an excellent internal standard in mass spectrometry-based quantitative studies. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in a mass spectrometer. This guide details its mass spectral characteristics, which are crucial for its effective use in analytical methodologies.

Mass Spectral Data

The mass spectral data for 1,2,3,4-Tetramethylbenzene-D14 is primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI). While a publicly available spectrum for the D14 variant is not readily found, its fragmentation pattern can be predicted based on the known spectrum of the non-deuterated 1,2,3,4-Tetramethylbenzene. The primary fragmentation pathway involves the loss of a methyl group (CD3).

Table 1: Physicochemical Properties

PropertyValue
Compound Name 1,2,3,4-Tetramethylbenzene-D14
Synonyms Prehnitene-D14
CAS Number 350818-60-9[1]
Molecular Formula C₁₀D₁₄
Molecular Weight 148.31 g/mol
Non-Deuterated MW 134.22 g/mol [2][3][4][5]

Table 2: Predicted Electron Ionization (EI) Mass Spectral Data

The following table outlines the predicted major mass-to-charge ratios (m/z) and their relative intensities for 1,2,3,4-Tetramethylbenzene-D14, based on the fragmentation of its non-deuterated analog. The molecular ion (M+) is expected at m/z 148. The most abundant fragment is typically the result of the loss of a deuterated methyl group (M-18).

m/z (Predicted)Ion StructureRelative Intensity (Predicted)
148[C₁₀D₁₄]⁺High
130[C₉D₁₁]⁺Very High
112[C₈D₈]⁺Moderate
94[C₇D₅]⁺Low

Experimental Protocols

The following is a representative protocol for the analysis of 1,2,3,4-Tetramethylbenzene-D14 using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

1,2,3,4-Tetramethylbenzene-D14 is typically used as an internal standard. A stock solution is prepared in a high-purity solvent such as dichloromethane or hexane. This stock is then diluted to the desired concentration and spiked into the samples to be analyzed.

Gas Chromatography (GC) Conditions
  • Instrument : Agilent GC equipped with a mass selective detector or equivalent.

  • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature : 250 °C.

  • Injection Volume : 1 µL.

  • Injection Mode : Splitless.

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Mode : Electron Ionization (EI).

  • Electron Energy : 70 eV.[6]

  • Source Temperature : 230 °C.

  • Quadrupole Temperature : 150 °C.

  • Mass Range : m/z 40-200.

  • Scan Mode : Full scan or Selected Ion Monitoring (SIM) for targeted analysis. For 1,2,3,4-Tetramethylbenzene-D14, key ions to monitor in SIM mode would be m/z 148 and 130.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of a sample containing 1,2,3,4-Tetramethylbenzene-D14 as an internal standard.

GCMS_Workflow GC-MS Analysis Workflow for Samples with Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Analyte Sample Spiking Spiking of Internal Standard into Sample Sample->Spiking Standard 1,2,3,4-Tetramethylbenzene-D14 (Internal Standard) Standard->Spiking GC_Injection GC Injection Spiking->GC_Injection Prepared Sample GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization Separated Analytes MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Mass Spectrum) MS_Detection->Data_Acquisition Quantification Quantification (Analyte vs. Standard) Data_Acquisition->Quantification

Caption: Workflow for GC-MS analysis using a deuterated internal standard.

This guide provides the essential mass spectral information and a robust experimental protocol for the use of 1,2,3,4-Tetramethylbenzene-D14 in quantitative analytical studies. The provided data and methods are intended to support researchers in achieving accurate and reproducible results.

References

The Unseen Aromatics: A Technical Guide to the Natural Abundance and Environmental Sources of Tetramethylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylbenzenes, a group of aromatic hydrocarbons comprising three isomers—1,2,4,5-tetramethylbenzene (durene), 1,2,3,5-tetramethylbenzene (isodurene), and 1,2,3,4-tetramethylbenzene (prehnitene)—are compounds of increasing interest in various scientific fields. While not as commonly studied as other benzene derivatives, their presence in the environment and potential applications warrant a deeper understanding of their origins and behavior. This technical guide provides an in-depth overview of the natural abundance and environmental sources of tetramethylbenzenes, tailored for researchers, scientists, and drug development professionals.

Natural Abundance and Primary Environmental Sources

Tetramethylbenzenes are naturally occurring components of fossil fuels, primarily crude oil and coal tar.[1][2] Their formation is linked to the geological processes that transform organic matter into these complex hydrocarbon mixtures. Consequently, petroleum and its refined products are the most significant natural and anthropogenic sources of these compounds in the environment.

Table 1: Primary Sources of Tetramethylbenzene Isomers

Source CategorySpecific SourceIsomers DetectedConcentration Data
Natural Sources Crude OilDurene, Isodurene, PrehniteneQuantitative data is not readily available in public literature, but their presence is confirmed.
Coal TarDurene, Isodurene, PrehnitenePresent, but specific concentration ranges are not widely reported.
Anthropogenic Sources Gasoline and Diesel FuelDurene, Isodurene, PrehnitenePresent as minor components. Quantitative data is scarce, but they are part of the C10 aromatic fraction.[3]
Industrial EmissionsDurene, Isodurene, PrehniteneReleased from petroleum refining, petrochemical production, and combustion processes.
Vehicle ExhaustDurene, Isodurene, PrehniteneEmitted as products of incomplete combustion of fuels.

While specific quantitative data on the concentrations of each isomer in various environmental matrices like air, water, and soil are not extensively documented in publicly available literature, their presence is generally associated with contamination from petroleum products.[4][5]

Industrial Production and Formation Pathways

Tetramethylbenzenes, particularly durene, are also produced industrially for various applications, including as intermediates in the synthesis of polymers and other specialty chemicals. The primary industrial processes leading to the formation of tetramethylbenzenes are catalytic reforming and alkylation reactions.

Catalytic Reforming

Catalytic reforming is a major refinery process used to convert low-octane naphtha into high-octane gasoline blending components, which are rich in aromatic hydrocarbons.[6][7] During this process, a complex series of reactions, including dehydrogenation, dehydrocyclization, and isomerization, occurs, leading to the formation of various aromatic compounds, including xylenes and trimethylbenzenes, which can be precursors to tetramethylbenzenes.

References

Methodological & Application

Application Note: Quantitative Analysis of Volatile Organic Compounds Using 1,2,3,4-Tetramethylbenzene-D14 as an Internal Standard in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, pharmaceutical development, and toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of VOCs. However, sample matrix effects, variations in injection volume, and instrument response can lead to inaccuracies in quantification. The use of a stable isotope-labeled internal standard, such as 1,2,3,4-Tetramethylbenzene-D14, can significantly improve the accuracy and precision of GC-MS analyses by correcting for these variations. This application note provides a detailed protocol for the use of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard for the quantification of VOCs, particularly aromatic hydrocarbons.

Principle of Internal Standard Quantification

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte(s) of interest, which is added in a known concentration to all samples, calibration standards, and quality control samples. Since the IS is subjected to the same sample preparation and analysis conditions as the analyte, any loss of analyte during these steps will be mirrored by a proportional loss of the IS. In GC-MS, the ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and quantify the analyte in unknown samples. This ratiometric measurement corrects for variations in sample extraction efficiency, injection volume, and instrument response.[1]

Deuterated compounds, such as 1,2,3,4-Tetramethylbenzene-D14, are ideal internal standards for GC-MS because they have nearly identical chromatographic retention times and ionization efficiencies as their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z).

Experimental Protocols

Materials and Reagents
  • Analytes: High-purity standards of the target VOCs.

  • Internal Standard: 1,2,3,4-Tetramethylbenzene-D14 (CAS No. 350818-60-9).

  • Solvent: High-purity, GC-MS grade solvent compatible with the analytes and sample matrix (e.g., dichloromethane, hexane, or methanol).

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

  • Volumetric flasks and pipettes for standard and sample preparation.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh and dissolve the pure analyte(s) in a suitable solvent in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 1,2,3,4-Tetramethylbenzene-D14 in the same solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Spiking Solution: To each calibration standard, quality control sample, and unknown sample, add a constant concentration of the 1,2,3,4-Tetramethylbenzene-D14 internal standard from the stock solution (e.g., 20 ng/mL).

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are general guidelines for liquid and solid samples.

Liquid Samples (e.g., water, plasma):

  • Direct Dilution: For clean samples, a simple dilution with a suitable solvent may be sufficient.

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of the liquid sample, add the internal standard.

    • Add an immiscible extraction solvent (e.g., dichloromethane).

    • Vortex or shake vigorously to ensure thorough mixing.

    • Allow the layers to separate.

    • Carefully transfer the organic layer containing the analytes and internal standard to a clean vial for GC-MS analysis.

Solid Samples (e.g., soil, tissue):

  • Solvent Extraction:

    • Weigh a known amount of the homogenized solid sample into a centrifuge tube.

    • Add the internal standard.

    • Add a suitable extraction solvent.

    • Vortex and/or sonicate to facilitate extraction.

    • Centrifuge to pellet the solid material.

    • Transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of aromatic hydrocarbons. These should be optimized for the specific instrument and analytes of interest.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, operate the mass spectrometer in SIM mode. The following ions are recommended for monitoring:

Compound Quantification Ion (m/z) Qualifier Ion(s) (m/z)
1,2,3,4-Tetramethylbenzene119134, 91
1,2,3,4-Tetramethylbenzene-D14133148, 98
Other Target AnalytesTo be determinedTo be determined

Note: The molecular ion of 1,2,3,4-Tetramethylbenzene is m/z 134, and a prominent fragment is at m/z 119 (loss of a methyl group). For the D14 analogue, the molecular ion is expected at m/z 148, and a corresponding fragment from the loss of a deuterated methyl group would be at m/z 133.

Data Presentation

Calibration Curve

A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.995.

Concentration (ng/mL) Analyte Peak Area IS Peak Area Response Ratio
115,234305,1230.050
576,543304,9870.251
10153,123305,5430.501
25382,543304,8761.255
50764,321305,2132.504
1001,528,765305,3455.007
0.9998

This is representative data and will vary based on the analyte and instrument conditions.

Method Validation Data

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include accuracy (recovery), precision (repeatability), and sensitivity (limits of detection and quantification).

Parameter Result Acceptance Criteria
Linearity (R²) 0.9998≥ 0.995
Accuracy (Recovery) 92-108%80-120%
Precision (RSD) < 10%< 15%
Limit of Detection (LOD) 0.5 ng/mLReportable
Limit of Quantification (LOQ) 1.0 ng/mLReportable

This is representative data. Actual values will depend on the specific analyte, matrix, and instrumentation. Recovery and precision should be assessed at multiple concentration levels.[2]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spiking Internal Standard Spiking cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard (IS) Stock spike_cal Spike IS into Cal Standards stock_is->spike_cal spike_qc Spike IS into QC Samples stock_is->spike_qc spike_unknown Spike IS into Unknowns stock_is->spike_unknown cal_standards->spike_cal qc_samples QC Samples qc_samples->spike_qc unknown_samples Unknown Samples unknown_samples->spike_unknown extraction Liquid-Liquid or Solid-Phase Extraction spike_cal->extraction if needed spike_qc->extraction spike_unknown->extraction gcms Inject into GC-MS extraction->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq quant Quantification (Response Ratio) data_acq->quant

Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.

logical_relationship cluster_quant Quantification Principle analyte_peak Analyte Peak Area response_ratio Response Ratio (Analyte Area / IS Area) analyte_peak->response_ratio is_peak Internal Standard Peak Area is_peak->response_ratio cal_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->cal_curve final_conc Final Concentration of Analyte cal_curve->final_conc

Caption: Logical relationship for internal standard quantification.

Conclusion

The use of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard provides a robust and reliable method for the quantitative analysis of VOCs by GC-MS. By correcting for variations in sample preparation and instrument performance, this approach leads to improved accuracy and precision of analytical results. The detailed protocol and representative data presented in this application note can serve as a valuable resource for researchers, scientists, and drug development professionals implementing this technique in their laboratories.

References

Application Note and Protocol for the Preparation of a 1,2,3,4-Tetramethylbenzene-D14 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetramethylbenzene-D14 is a deuterated analog of 1,2,3,4-tetramethylbenzene (also known as prehnitene). Deuterated compounds are essential in various research applications, particularly as internal standards in quantitative analysis by mass spectrometry (MS) or for nuclear magnetic resonance (NMR) spectroscopy. The preparation of an accurate and stable stock solution is a critical first step for these applications. This document provides a detailed protocol for the preparation of a stock solution of 1,2,3,4-Tetramethylbenzene-D14, including its physicochemical properties, necessary safety precautions, and a step-by-step guide.

Physicochemical Properties

A summary of the relevant physicochemical data for both the deuterated and non-deuterated forms of 1,2,3,4-tetramethylbenzene is presented below. The properties of the non-deuterated form are included as a close reference due to the limited availability of specific data for the deuterated analog.

Property1,2,3,4-Tetramethylbenzene-D141,2,3,4-Tetramethylbenzene
Molecular Formula C₁₀D₁₄C₁₀H₁₄[1][2][3]
Molecular Weight 148.30 g/mol [4]134.22 g/mol [1][2][3]
Appearance Not specified, likely a colorless liquidColorless to pale yellow liquid[3][5]
Density Not specified, likely similar to the non-deuterated form~0.90 g/cm³[5]
Boiling Point Not specified205 °C[5]
Melting Point Not specified-6.2 °C[5]
Solubility Not specified, expected to be similar to the non-deuterated formInsoluble in water; Soluble in organic solvents such as alcohol, DMSO, PEG300, and corn oil.[3][5][6][7]
CAS Number 350818-60-9[4]488-23-3[1][2][5]

Experimental Protocol

Safety Precautions

Before handling 1,2,3,4-Tetramethylbenzene-D14, it is crucial to review the Safety Data Sheet (SDS) for the non-deuterated compound, as the deuterated version is expected to have similar toxicological properties.

  • Handling: Work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[8][9]

  • Hazards: The non-deuterated compound is a skin and eye irritant.[1][9][10] Avoid inhalation of vapors.[3][8] It is also flammable.[5] Keep away from open flames and sources of ignition.[9]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[9] If in eyes, rinse cautiously with water for several minutes.[8][9] If inhaled, move to fresh air.[8][9] Seek medical attention if irritation persists.[9]

Materials and Equipment
  • 1,2,3,4-Tetramethylbenzene-D14 (neat compound)

  • High-purity solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d6), Methanol-d4, Chloroform-d). The choice of solvent will depend on the intended analytical application.

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A) of appropriate volumes (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes and appropriate tips

  • Vortex mixer

  • Sonicator (optional, to aid dissolution)[6]

  • Amber glass vials for storage

Stock Solution Preparation (Example: 1 mg/mL in DMSO-d6)

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted as needed by modifying the mass of the compound and the volume of the solvent accordingly.

  • Tare the Balance: Place a clean, dry weighing vessel (e.g., a small glass vial or weighing paper) on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh the desired amount of 1,2,3,4-Tetramethylbenzene-D14. For a 1 mg/mL solution in a 5 mL volumetric flask, you would weigh 5 mg of the compound. Record the exact mass.

  • Transfer the Compound: Quantitatively transfer the weighed compound into a 5 mL Class A volumetric flask. This can be done by carefully tapping the weighing vessel or by using a small amount of the chosen solvent to rinse the vessel and transfer the rinsing into the flask.

  • Dissolve the Compound: Add a small amount of the solvent (e.g., DMSO-d6), approximately half of the final volume, to the volumetric flask. Gently swirl the flask to dissolve the compound. A vortex mixer can be used to aid dissolution. If the compound does not dissolve readily, sonication for a few minutes may be helpful.[6]

  • Bring to Final Volume: Once the compound is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenize the Solution: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Transfer and Store: Transfer the prepared stock solution into a clean, labeled amber glass vial to protect it from light. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials.

  • Storage: Store the stock solution at an appropriate temperature. For long-term storage, -20°C or -80°C is recommended to minimize solvent evaporation and potential degradation.[6] For short-term use, refrigeration at 2-8°C may be sufficient.

Calculation of Molarity

To calculate the molar concentration of the stock solution, use the following formula:

Molarity (M) = (Mass of compound (g)) / (Molecular Weight ( g/mol ) * Volume of solution (L))

  • Example: For a 1 mg/mL solution of 1,2,3,4-Tetramethylbenzene-D14 (MW = 148.30 g/mol ):

    • Mass = 1 mg = 0.001 g

    • Volume = 1 mL = 0.001 L

    • Molarity = (0.001 g) / (148.30 g/mol * 0.001 L) = 0.00674 M

Workflow Diagram

The following diagram illustrates the workflow for the preparation of the 1,2,3,4-Tetramethylbenzene-D14 stock solution.

Stock_Solution_Preparation cluster_prep Preparation Steps cluster_storage Final Steps cluster_safety Safety Precautions A Weigh Compound B Transfer to Volumetric Flask A->B Quantitative Transfer C Add Solvent & Dissolve B->C Partial Solvent Addition D Bring to Final Volume C->D Complete Dissolution E Homogenize Solution D->E Invert Flask F Transfer to Labeled Vial E->F Aliquot G Store Appropriately F->G Protect from Light S1 Work in Fume Hood S2 Wear PPE

Caption: Workflow for preparing a stock solution of 1,2,3,4-Tetramethylbenzene-D14.

References

Application Note: High-Throughput Quantification of Volatile Organic Compounds in Urine using 1,2,3,4-Tetramethylbenzene-D14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantification of volatile organic compounds (VOCs) in human urine samples. The protocol utilizes 1,2,3,4-Tetramethylbenzene-D14 as an internal standard (IS) to correct for variability during sample preparation and analysis. The methodology is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a widely adopted and reliable technique for the analysis of volatile and semi-volatile compounds.[1][2] This approach is particularly valuable for clinical research and drug development, where precise measurement of VOCs can serve as non-invasive biomarkers for disease diagnosis, monitoring treatment efficacy, and assessing exposure to xenobiotics.[1][3]

Introduction

Volatile organic compounds present in urine are metabolic end-products that can reflect the physiological or pathological state of an individual.[1] Their analysis provides a window into various metabolic processes, making them promising biomarkers for a range of conditions, including cancer and metabolic disorders.[1][4][5] However, the accurate quantification of these often low-concentration analytes is challenging due to their volatility and the complexity of the urine matrix. The use of a stable isotope-labeled internal standard, such as 1,2,3,4-Tetramethylbenzene-D14, is crucial for achieving high accuracy and precision by compensating for analyte losses during sample handling, extraction, and injection.[6][7][8] This deuterated analog of tetramethylbenzene is an ideal internal standard for a range of aromatic and non-polar VOCs due to its similar physicochemical properties to the target analytes.

Experimental Protocols

Materials and Reagents
  • Internal Standard (IS): 1,2,3,4-Tetramethylbenzene-D14 solution in methanol (certified concentration)

  • Analytes: Certified standards of target VOCs

  • Solvent: Purge-and-trap grade methanol

  • Water: Low VOC water

  • Urine Samples: Freshly collected or properly stored (-80°C) human urine

  • Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa caps

  • SPME Fibers: e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)

  • GC-MS System: Agilent 7890A GC coupled with a 5975C MS or equivalent[6]

Preparation of Standard Solutions
  • Internal Standard Stock Solution: Prepare a stock solution of 1,2,3,4-Tetramethylbenzene-D14 in methanol.

  • Internal Standard Working Solution: Dilute the stock solution with low VOC water to achieve a working concentration that yields a robust signal in the GC-MS analysis.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of target VOCs into a pool of blank urine. Each calibration standard must be fortified with the internal standard working solution at a constant concentration.

Sample Preparation Protocol

A critical step for accurate VOC quantification is the immediate addition of the internal standard to the urine sample upon collection to account for any analyte loss to the container headspace or surfaces.[6][7][8]

  • Point of Collection Addition (Recommended): Add a precise volume of the 1,2,3,4-Tetramethylbenzene-D14 internal standard working solution directly to the urine collection cup.

  • Aliquoting: If point-of-collection addition is not feasible, thaw frozen urine samples completely at room temperature.

  • Sample Fortification: In a 20 mL headspace vial, combine 5 mL of the urine sample with a precise volume of the internal standard working solution.

  • Matrix Modification (Optional): Addition of salt (e.g., NaCl) can be employed to increase the partitioning of VOCs into the headspace.

  • Equilibration: Cap the vial and gently vortex. Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow for equilibration of the VOCs between the liquid and headspace phases.[9]

HS-SPME-GC-MS Analysis Protocol
  • SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before the first use and between each analysis.[9]

  • Headspace Extraction: Expose the conditioned SPME fiber to the headspace of the heated sample vial for a fixed duration (e.g., 30 minutes) to extract the VOCs.[9]

  • Desorption and Injection: Retract the fiber and immediately insert it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.

  • GC-MS Analysis: The separated compounds are detected and quantified by the mass spectrometer, typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Data Presentation

The following tables summarize the key parameters for the GC-MS analysis and hypothetical quantitative data for a selection of VOCs.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
GC Column DB-VRX (40 m x 0.18 mm x 1.0 µm) or equivalent[6]
Inlet Temperature 250°C[6]
Inlet Mode Splitless[6]
Oven Program Initial 40°C (2 min), ramp 5°C/min to 220°C (hold 5 min)[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
MS Transfer Line 230°C[4]
Ion Source Temp 230°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550[4]
Quantification Ions Specific ions for each target VOC and 1,2,3,4-Tetramethylbenzene-D14 are selected for SIM analysis.

Table 2: Hypothetical Quantitative Performance Data

AnalyteRetention Time (min)Quantification Ion (m/z)Linearity (R²)Limit of Detection (LOD) (ng/L)Recovery (%)
Benzene5.878>0.995095 - 105
Toluene8.291>0.995097 - 103
Ethylbenzene10.591>0.994092 - 108
m,p-Xylene10.791>0.994093 - 106
o-Xylene11.191>0.994094 - 104
1,2,3,4-TMB-D14 (IS) 14.5 139 N/A N/A N/A

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_output Output urine_collection Urine Collection add_is Add 1,2,3,4-Tetramethylbenzene-D14 (IS) urine_collection->add_is Immediate aliquot Aliquot to Headspace Vial add_is->aliquot equilibrate Equilibrate at 60°C aliquot->equilibrate hs_extraction Headspace SPME equilibrate->hs_extraction gc_ms_analysis GC-MS Analysis hs_extraction->gc_ms_analysis data_processing Data Processing & Quantification gc_ms_analysis->data_processing results Quantitative VOC Profile data_processing->results

Caption: Experimental workflow for urinary VOC quantification.

logical_relationship cluster_problem Analytical Challenges cluster_solution Methodological Solution cluster_outcome Desired Outcome volatility Analyte Volatility hs_spme HS-SPME volatility->hs_spme matrix Complex Urine Matrix matrix->hs_spme low_conc Low Concentration gc_ms GC-MS (SIM) low_conc->gc_ms handling_loss Sample Handling Loss is Internal Standard (1,2,3,4-TMB-D14) handling_loss->is accuracy Accuracy is->accuracy precision Precision is->precision sensitivity Sensitivity hs_spme->sensitivity gc_ms->sensitivity reliability Reliability gc_ms->reliability

Caption: Rationale for the analytical approach.

Conclusion

The use of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard in conjunction with HS-SPME-GC-MS provides a highly effective method for the accurate and precise quantification of VOCs in urine. This protocol offers the necessary reliability for demanding applications in clinical research and drug development, enabling the generation of high-quality data for biomarker discovery and validation. The detailed methodology presented here can be readily adapted for the analysis of a wide range of volatile organic compounds.

References

Application Note: 1,2,3,4-Tetramethylbenzene-D14 as a Surrogate Standard for Thermal Desorption Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal desorption (TD) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) in various matrices. To ensure the accuracy and reliability of analytical data, surrogate standards are employed to monitor the performance of the entire analytical process, from sample preparation to analysis. This application note details the use of 1,2,3,4-Tetramethylbenzene-D14 as a surrogate standard in thermal desorption methods. Its chemical and physical properties, similar to many aromatic VOCs of interest, make it an ideal candidate to assess analytical efficiency. This deuterated standard is particularly advantageous as it co-elutes with the native analyte but is distinguishable by its mass-to-charge ratio in the mass spectrometer, allowing for precise quantification.

Chemical Properties and Suitability

1,2,3,4-Tetramethylbenzene-D14 (CAS No. 350818-60-9) is the deuterated analog of 1,2,3,4-Tetramethylbenzene (CAS No. 488-23-3).[1] The presence of 14 deuterium atoms results in a molecular weight of 148.30 g/mol , which is readily distinguished from the native compound (134.22 g/mol ) by mass spectrometry.[1][2] Its boiling point of approximately 205°C and its nature as an aromatic hydrocarbon make it a suitable surrogate for a range of aromatic VOCs and SVOCs.[3]

Experimental Protocols

Preparation of 1,2,3,4-Tetramethylbenzene-D14 Spiking Solution

A stock solution of 1,2,3,4-Tetramethylbenzene-D14 is prepared in a high-purity solvent such as methanol or dichloromethane. The concentration of the stock solution should be chosen to allow for the preparation of working standards at appropriate levels for spiking onto sorbent tubes.

Protocol:

  • Accurately weigh a known amount of neat 1,2,3,4-Tetramethylbenzene-D14.

  • Dissolve the weighed standard in a known volume of high-purity methanol to create a stock solution (e.g., 1000 µg/mL).

  • From the stock solution, prepare a working standard solution at a lower concentration (e.g., 10 µg/mL) by serial dilution with methanol.

  • Store the stock and working standard solutions in amber glass vials at -20°C to prevent degradation.

Spiking of Sorbent Tubes

Sorbent tubes, typically packed with materials like Tenax® TA, Carbograph™, or a combination of sorbents, are spiked with a known amount of the 1,2,3,4-Tetramethylbenzene-D14 working standard prior to sample collection. This allows the surrogate to be exposed to the same sampling and analysis conditions as the target analytes.

Protocol:

  • Place a clean, conditioned sorbent tube in a tube conditioning unit or a similar apparatus that allows for a controlled flow of inert gas (e.g., helium or nitrogen).

  • Inject a precise volume (e.g., 1 µL) of the 1,2,3,4-Tetramethylbenzene-D14 working standard directly onto the sorbent bed at the sampling end of the tube.

  • While injecting, maintain a low flow of inert gas through the tube to facilitate the evaporation of the solvent and the even distribution of the surrogate on the sorbent.

  • After spiking, purge the tube with the inert gas for a short period (e.g., 5-10 minutes) to remove any residual solvent.

  • Cap the spiked sorbent tubes immediately and store them in a clean, sealed container until use.

Thermal Desorption and GC-MS Analysis

The spiked sorbent tubes are used for sample collection (either active or passive sampling). Following sampling, the tubes are analyzed using a thermal desorber coupled to a GC-MS system.

Typical TD-GC-MS Parameters:

ParameterValue
Thermal Desorber
Primary (Tube) Desorption Temperature250 - 300°C
Primary Desorption Time5 - 10 min
Focusing Trap Low Temperature-10 to 25°C
Focusing Trap High Temperature280 - 320°C
Trap Hold Time3 - 5 min
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium
Oven Program40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450
Scan ModeFull Scan or Selected Ion Monitoring (SIM)
Quantitation Ion for 1,2,3,4-TMB-D14m/z 133 (or other characteristic ions)
Quantitation Ion for 1,2,3,4-TMBm/z 119, 134

Data Presentation and Analysis

The recovery of the surrogate standard is a critical parameter for assessing the quality of the analytical data. It is calculated as the percentage of the known amount of surrogate spiked onto the sorbent tube that is detected by the analytical instrument.

Surrogate Recovery Calculation:

Surrogate Recovery (%) = (Amount of Surrogate Detected / Amount of Surrogate Spiked) x 100

Expected Performance Data:

The following table summarizes the expected performance characteristics for 1,2,3,4-Tetramethylbenzene-D14 when used as a surrogate standard in thermal desorption methods. This data is illustrative and may vary depending on the specific instrumentation and analytical conditions.

ParameterExpected Value
Average Recovery 80 - 120%
Precision (%RSD) < 15%
Linearity (r²) > 0.995
Method Detection Limit (MDL) Analyte and matrix dependent

Diagrams

Experimental_Workflow cluster_prep Standard Preparation cluster_spike Sorbent Tube Spiking cluster_analysis Sample Collection & Analysis cluster_data Data Processing Stock Prepare Stock Solution of 1,2,3,4-TMB-D14 Working Prepare Working Standard Stock->Working Spike Spike Sorbent Tube with Working Standard Working->Spike Purge Purge Solvent Spike->Purge Sample Collect Air Sample Purge->Sample TD Thermal Desorption Sample->TD GCMS GC-MS Analysis TD->GCMS Quant Quantify Surrogate GCMS->Quant Calc Calculate Recovery Quant->Calc Report Report Results Calc->Report

Caption: Experimental workflow for using 1,2,3,4-Tetramethylbenzene-D14 as a surrogate.

Logical_Relationship TMB_D14 1,2,3,4-TMB-D14 (Surrogate) Method TD-GC/MS Method TMB_D14->Method Analyte Target Analyte(s) Analyte->Method Recovery Surrogate Recovery (%) Method->Recovery monitors Data_Quality Data Quality (Accuracy, Precision) Recovery->Data_Quality assesses

Caption: Logical relationship of the surrogate standard in the analytical method.

Conclusion

1,2,3,4-Tetramethylbenzene-D14 is a highly suitable surrogate standard for thermal desorption methods targeting aromatic volatile and semi-volatile organic compounds. Its physical and chemical properties closely mimic those of many common analytes, ensuring that it behaves similarly throughout the entire sampling and analysis process. The use of this deuterated standard allows for the accurate assessment of method performance, leading to more reliable and defensible analytical results. The protocols and performance expectations outlined in this application note provide a solid foundation for the implementation of 1,2,3,4-Tetramethylbenzene-D14 as a surrogate standard in routine and research-oriented thermal desorption applications.

References

Application Note: Quantitative Analysis of C10 Aromatic Isomers Using 1,2,3,4-Tetramethylbenzene-D14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of C10 aromatic hydrocarbon isomers in organic solvents using gas chromatography-mass spectrometry (GC-MS) with 1,2,3,4-Tetramethylbenzene-D14 as an internal standard. The use of a deuterated internal standard is a cornerstone of this methodology, as it effectively compensates for variations in sample preparation, injection volume, and instrument response, thereby ensuring high precision and accuracy in quantification. This protocol is particularly applicable for quality control in chemical manufacturing, environmental monitoring, and research applications requiring precise measurement of aromatic solvents.

Introduction

C10 aromatic hydrocarbons, including the isomers of tetramethylbenzene, are prevalent in various industrial applications, from solvents and gasoline additives to precursors in chemical synthesis. Accurate quantification of these isomers is crucial for process optimization, quality assurance, and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these closely related compounds.

A significant challenge in quantitative GC-MS is the potential for variability introduced during sample handling and analysis. To mitigate these sources of error, the internal standard method is widely employed. An ideal internal standard is chemically and physically similar to the analytes of interest but can be distinguished by the detector. Deuterated compounds, such as 1,2,3,4-Tetramethylbenzene-D14, are excellent internal standards because they co-elute with their non-deuterated counterparts and exhibit similar behavior during analysis, yet are easily differentiated by their mass-to-charge ratio. This application note provides a comprehensive protocol for establishing a calibration curve and quantifying C10 aromatic isomers using 1,2,3,4-Tetramethylbenzene-D14.

Experimental Protocols

Materials and Reagents
  • Analytes:

    • 1,2,3,5-Tetramethylbenzene (Isodurene)

    • 1,2,4,5-Tetramethylbenzene (Durene)

    • Other C10 aromatic isomers of interest

  • Internal Standard (IS): 1,2,3,4-Tetramethylbenzene-D14

  • Solvent: Dichloromethane (pesticide grade or equivalent)

  • Gases: Helium (99.999% purity)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler: Agilent 7693A (or equivalent)

Preparation of Standard Solutions

1. Primary Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of each analyte and the internal standard into separate 10 mL volumetric flasks.
  • Dissolve and dilute to the mark with dichloromethane.

2. Internal Standard Working Solution (10 µg/mL):

  • Dilute the 1,2,3,4-Tetramethylbenzene-D14 primary stock solution 1:100 with dichloromethane.

3. Calibration Standards:

  • Prepare a series of at least five calibration standards by serial dilution of the analyte primary stock solutions.
  • Spike each calibration standard with the internal standard working solution to achieve a constant final concentration of 1 µg/mL. An example calibration set is provided in the table below.

Sample Preparation
  • For unknown samples, a preliminary screening may be necessary to determine the approximate concentration of the target analytes.

  • Dilute the unknown sample with dichloromethane to bring the analyte concentrations into the range of the calibration curve.

  • Spike the diluted sample with the internal standard working solution to a final concentration of 1 µg/mL.

GC-MS Parameters
  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Hold at 200°C for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis
  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response factor (RF) for each analyte at each calibration level using the following equation:

    • RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

  • Construct a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.

  • Determine the concentration of the analytes in the unknown samples by calculating their area ratios and using the linear regression equation from the calibration curve.

Data Presentation

Table 1: Example Calibration Standard Concentrations

Calibration LevelAnalyte Concentration (µg/mL)Internal Standard Concentration (µg/mL)
10.51.0
21.01.0
35.01.0
410.01.0
520.01.0

Table 2: Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1,2,3,5-Tetramethylbenzene11913491
1,2,4,5-Tetramethylbenzene11913491
1,2,3,4-Tetramethylbenzene-D1412914898

Note: The molecular weight of 1,2,3,4-Tetramethylbenzene is 134.22 g/mol . The primary fragment ion is often the tropylium ion with the loss of a methyl group (m/z 119). For the D14 analog, the molecular weight is 148.30 g/mol , and a prominent fragment would be expected at m/z 129 (loss of a CD3 group).

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_solutions Prepare Primary Stock Solutions (1 mg/mL) is_working Prepare IS Working Solution (10 µg/mL) stock_solutions->is_working Dilute cal_standards Create Calibration Standards stock_solutions->cal_standards Dilute is_working->cal_standards Spike sample_prep Prepare Unknown Sample is_working->sample_prep Spike gc_ms_analysis Inject and Run GC-MS Method cal_standards->gc_ms_analysis sample_prep->gc_ms_analysis peak_integration Integrate Peak Areas gc_ms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Unknown Sample calibration_curve->quantification

Caption: Experimental workflow for quantitative analysis.

calibration_logic cluster_measurement Instrument Measurement cluster_calculation Ratio Calculation cluster_output Calibration & Quantification analyte_area Analyte Peak Area (Area_analyte) area_ratio Area Ratio (Area_analyte / Area_IS) analyte_area->area_ratio is_area IS Peak Area (Area_IS) is_area->area_ratio calibration_curve Calibration Curve (Area Ratio vs. Conc. Ratio) area_ratio->calibration_curve Plot against conc_ratio Concentration Ratio (Conc_analyte / Conc_IS) conc_ratio->calibration_curve unknown_conc Unknown Analyte Concentration calibration_curve->unknown_conc Interpolate

Caption: Logic of internal standard calibration.

Conclusion

The use of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard provides a highly reliable and accurate method for the quantitative analysis of C10 aromatic isomers by GC-MS. The protocol detailed in this application note, which includes the preparation of a multi-point calibration curve and optimized GC-MS conditions, is suitable for a wide range of applications in industrial and research settings. The inherent advantages of the isotope dilution approach, particularly the compensation for matrix effects and analytical variability, ensure data of high quality and reproducibility.

Application Note: Analysis of Semi-Volatile Organic Compounds Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semi-volatile organic compounds (SVOCs) are a broad class of organic chemicals that have a wide range of industrial and commercial applications, leading to their prevalence as environmental contaminants. Accurate and precise quantification of SVOCs is crucial for environmental monitoring, human health risk assessment, and ensuring the safety of pharmaceutical products. The use of deuterated internal standards in conjunction with gas chromatography-mass spectrometry (GC-MS) is the gold standard for SVOC analysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by correcting for sample matrix effects and variations in analytical performance.[1][2][3][4] This application note provides a comprehensive overview and detailed protocols for the analysis of SVOCs using deuterated standards.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is an analytical technique where a known amount of an isotopically enriched standard (in this case, a deuterated analog of the analyte) is added to the sample prior to any sample preparation or analysis steps.[3][4] The deuterated standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer.

By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the analytical process.[1] This method significantly improves the reliability of results by compensating for variations in extraction efficiency and instrument response.[2]

Experimental Workflow

The general workflow for the analysis of SVOCs using deuterated standards involves several key stages, from sample collection to data analysis. Each step is critical for achieving high-quality results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water, Soil, Air) Spiking Spiking with Deuterated Standards Sample_Collection->Spiking Extraction Extraction (LLE, SPE, Soxhlet) Spiking->Extraction Cleanup Extract Cleanup (e.g., GPC, SPE) Extraction->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis Data_Acquisition Data Acquisition (SIM or Scan Mode) GCMS_Analysis->Data_Acquisition Quantification Quantification (Isotope Dilution) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General experimental workflow for SVOC analysis.

Detailed Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.[5]

Aqueous Samples (e.g., Water)

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used techniques.[5][6]

    • Measure a known volume of the water sample (e.g., 1 L).

    • Spike the sample with the deuterated internal standard mixture at a known concentration.

    • For LLE: Extract the sample with a suitable solvent such as dichloromethane at different pH values (acidic, neutral, and basic) to ensure the extraction of a wide range of SVOCs.

    • For SPE: Pass the sample through an appropriate SPE cartridge. Elute the analytes with a suitable solvent.

    • Dry the extract using anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

Solid Samples (e.g., Soil, Sediment)

  • Extraction: Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction are common methods.[5][7]

    • Homogenize the solid sample.

    • Weigh a known amount of the sample (e.g., 10-30 g).

    • Spike the sample with the deuterated internal standard mixture.

    • Mix the sample with a drying agent like anhydrous sodium sulfate.

    • Extract the sample using a suitable solvent or solvent mixture (e.g., acetone/hexane).

    • Concentrate the extract.

    • Cleanup: For complex matrices, a cleanup step such as gel permeation chromatography (GPC) may be necessary to remove high molecular weight interferences.[5]

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.[8][9]

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.[10]

    • Injection: Splitless injection is preferred for trace-level analysis to maximize the transfer of analytes to the column.[11]

    • Oven Temperature Program: A temperature ramp is used to separate the SVOCs based on their boiling points. A typical program might start at 40°C and ramp up to 320°C.[12]

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) is the standard technique.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions for each target analyte and its deuterated internal standard.[7]

Quantitative Data

The following tables summarize typical quantitative data associated with the analysis of SVOCs using deuterated standards, primarily based on methodologies similar to U.S. EPA Method 8270.

Table 1: Typical Calibration Ranges and Linearity for Selected SVOCs

AnalyteDeuterated StandardCalibration Range (µg/mL)
N-NitrosodimethylamineN-Nitrosodimethylamine-d60.1 - 100>0.99
AnilineAniline-d50.1 - 100>0.99
PhenolPhenol-d60.1 - 100>0.99
Bis(2-chloroethyl)etherBis(2-chloroethyl)ether-d80.1 - 100>0.99
NaphthaleneNaphthalene-d80.1 - 100>0.99
HexachlorobenzeneHexachlorobenzene-13C60.1 - 100>0.99
Di-n-butyl phthalateDi-n-butyl phthalate-d40.1 - 100>0.99
Benzo[a]pyreneBenzo[a]pyrene-d120.1 - 100>0.99

Calibration ranges and linearity can vary based on instrument sensitivity and specific method conditions.[9][10]

Table 2: Surrogate Recovery Acceptance Criteria (as per U.S. EPA Method 8270 guidelines)

Surrogate CompoundAcceptance Criteria (%)
2-Fluorophenol21 - 100
Phenol-d610 - 94
Nitrobenzene-d535 - 114
2-Fluorobiphenyl43 - 116
2,4,6-Tribromophenol10 - 123
Terphenyl-d1433 - 141

Surrogate recoveries are used to monitor the performance of the sample preparation and analytical method for each sample.[7]

Principle of Isotope Dilution Quantification

The quantification in IDMS is based on the ratio of the response of the native analyte to its corresponding isotopically labeled internal standard.

isotope_dilution cluster_sample Sample cluster_standard Standard cluster_mixture Analysis cluster_result Calculation Unknown_Analyte Unknown Amount of Native Analyte (A) Mix Sample + Standard Mixture Unknown_Analyte->Mix Known_Standard Known Amount of Deuterated Standard (A*) Known_Standard->Mix GCMS GC-MS Analysis Mix->GCMS Ratio Measure Response Ratio (Response A / Response A*) GCMS->Ratio Calculation Calculate Amount of A using Response Ratio and Known Amount of A* Ratio->Calculation

Figure 2: Principle of isotope dilution mass spectrometry.

Conclusion

The use of deuterated internal standards for the analysis of semi-volatile organic compounds by GC-MS provides a robust and reliable method for achieving high-quality quantitative data. The isotope dilution technique effectively corrects for analytical variability, leading to enhanced accuracy and precision. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of SVOCs. Adherence to established methodologies, such as those outlined by the U.S. EPA, ensures data of the highest integrity.

References

Application Note: HPLC Analysis of 1,2,3,4-Tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed method for the quantitative analysis of 1,2,3,4-tetramethylbenzene using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

1,2,3,4-Tetramethylbenzene, also known as prehnitene, is an aromatic hydrocarbon that can be found in various industrial applications and as a component in certain complex mixtures. A reliable and accurate analytical method is crucial for its quantification in research, quality control, and developmental studies. This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 1,2,3,4-tetramethylbenzene. The method utilizes a standard C18 column and a mobile phase of acetonitrile and water, providing a straightforward and reproducible approach.

Experimental

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • HPLC vials

  • Analytical balance

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • 1,2,3,4-Tetramethylbenzene standard (≥95% purity)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters can be adapted based on the specific instrumentation and column used.

ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution.

Experimental Protocols

  • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

  • Combine the solvents in a suitable container.

  • Add 1.0 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Accurately weigh approximately 10 mg of 1,2,3,4-tetramethylbenzene standard.

  • Dissolve the standard in the mobile phase in a 100 mL volumetric flask.

  • Ensure the standard is completely dissolved by sonicating for a few minutes if necessary.

  • This will yield a stock solution of approximately 100 µg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

  • For liquid samples, accurately weigh the sample and dissolve it in the mobile phase to a known volume. The target concentration should fall within the calibration range.

  • For solid samples, an appropriate extraction method may be required before dissolution in the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1][2]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the HPLC system.

  • Record the chromatograms and integrate the peak area for 1,2,3,4-tetramethylbenzene.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of 1,2,3,4-tetramethylbenzene in the samples from the calibration curve.

Results and Discussion

Under the specified chromatographic conditions, 1,2,3,4-tetramethylbenzene is expected to be well-retained and elute as a sharp, symmetric peak. The retention time will be influenced by the exact mobile phase composition and the specific C18 column used. The addition of phosphoric acid to the mobile phase helps to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[3] The detection wavelength of 265 nm is chosen based on the UV absorbance spectrum of 1,2,3,4-tetramethylbenzene, which exhibits a maximum in this region, ensuring good sensitivity.

Method Validation (Brief Outline)

For routine use, the method should be validated according to standard guidelines. Key validation parameters to consider include:

  • Linearity: Assessed by analyzing a series of standards over the desired concentration range.

  • Accuracy: Determined by spike recovery experiments.

  • Precision: Evaluated through replicate injections of a standard solution (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.

  • Specificity: Confirmed by analyzing a blank and a spiked matrix to ensure no interfering peaks are present at the retention time of 1,2,3,4-tetramethylbenzene.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Acetonitrile:Water:H3PO4) HPLC_System HPLC System (C18 Column, 30°C) Mobile_Phase->HPLC_System Equilibrate Standard_Prep Standard Preparation (Dissolve & Dilute) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC_System Inject UV_Detector UV Detector (265 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: HPLC analysis workflow for 1,2,3,4-tetramethylbenzene.

Logical_Relationship A Analyte Properties (Hydrophobic, Aromatic) B Separation Mode (Reversed-Phase HPLC) A->B dictates C Stationary Phase (C18 - Nonpolar) B->C D Mobile Phase (Acetonitrile/Water - Polar) B->D E Detection Method (UV Absorbance) F Chromophoric Structure (Benzene Ring) F->E enables

Caption: Logical relationship of method components.

References

Troubleshooting & Optimization

How to troubleshoot poor peak shape with 1,2,3,4-Tetramethylbenzene-D14.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape with 1,2,3,4-Tetramethylbenzene-D14 in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for 1,2,3,4-Tetramethylbenzene-D14?

Poor peak shape for 1,2,3,4-Tetramethylbenzene-D14, a non-polar compound, in gas chromatography (GC) is typically due to physical or system-related issues rather than chemical interactions. The most common problems include improper column installation, leaks in the system, contaminated inlet liner, or incorrect injection parameters.

Q2: Does the deuteration of 1,2,3,4-Tetramethylbenzene-D14 affect its chromatographic behavior and troubleshooting?

Deuterium substitution has a negligible effect on the polarity and chemical reactivity of 1,2,3,4-Tetramethylbenzene.[1] Therefore, the troubleshooting approach for the D14 isotopologue is identical to its non-deuterated counterpart.[1] The primary function of deuteration is often for use as an internal standard in mass spectrometry-based detection, where its mass difference allows for clear differentiation from the native analyte.[2]

Q3: My 1,2,3,4-Tetramethylbenzene-D14 peak is tailing. What should I check first?

If you observe peak tailing for 1,2,3,4-Tetramethylbenzene-D14, it is crucial to first determine if other peaks in your chromatogram are also tailing. If all peaks are tailing, this points towards a physical issue in the flow path, such as an improper column cut or installation.[3][4] If only the 1,2,3,4-Tetramethylbenzene-D14 peak or other non-polar compounds are tailing, consider issues like a contaminated liner or a mismatch between your solvent and stationary phase polarity.[5]

Q4: What causes peak fronting for 1,2,3,4-Tetramethylbenzene-D14?

Peak fronting is most commonly caused by column overload, where too much sample is injected onto the column.[6][7] This can be due to a high concentration of the analyte or a large injection volume.[7] Other potential causes include poor sample solubility in the injection solvent or a mismatch between the sample solvent and the stationary phase.[7][8][9]

Q5: Why is my 1,2,3,4-Tetramethylbenzene-D14 peak splitting?

Split peaks are frequently related to issues in the injector or with the injection technique.[10][11] Common causes include a poorly installed column, using mixed solvents for sample dissolution and injection (especially in splitless mode), or improper sample focusing.[10][11] A dirty or active inlet liner can also contribute to peak splitting.[11]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 physical_issues Physical Flow Path Disruption q1->physical_issues Yes chemical_issues Potential Chemical Interactions (Less common for this compound) q1->chemical_issues No solution1 Check Column Installation: - Re-cut and reinstall column - Ensure correct insertion depth physical_issues->solution1 solution2 Check for System Leaks: - Tighten fittings - Check septum and ferrules physical_issues->solution2 solution3 Perform Inlet Maintenance: - Replace liner and septum - Clean the injector port chemical_issues->solution3 solution4 Check Solvent/Phase Polarity: - Ensure compatibility chemical_issues->solution4

Caption: A step-by-step workflow for diagnosing the cause of peak tailing.

Quantitative Troubleshooting Guide for Peak Tailing

Potential Cause Parameter to Check Recommended Action & Target Value/Observation
Improper Column Installation Column Cut & PositionRe-cut the column ensuring a clean, 90-degree cut. Re-install according to the manufacturer's guidelines for your specific GC model.[3][6]
System Leaks Gas flow rates at detector/split ventUse an electronic leak detector to check all fittings from the injector to the detector. Ensure measured flow rates match the method setpoints.
Contaminated Inlet Liner Visual inspection of the linerReplace the inlet liner. Consider using a liner with glass wool if your sample matrix is complex, but be aware that the wool itself can become active.
Solvent/Stationary Phase Mismatch Solvent and Column PolarityFor a non-polar compound like 1,2,3,4-Tetramethylbenzene-D14, use a non-polar or intermediate polarity column (e.g., DB-5, HP-5ms). Ensure the sample solvent is compatible with the stationary phase.[5]
Issue 2: Peak Fronting

Peak fronting is an asymmetrical peak shape where the front half of the peak is broader than the latter half.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed q1 Is the peak very large? start->q1 overload Column Overload q1->overload Yes other_issues Other Potential Issues q1->other_issues No solution1 Reduce Sample Concentration: - Dilute the sample overload->solution1 solution2 Reduce Injection Volume overload->solution2 solution3 Increase Split Ratio overload->solution3 solution4 Check Solvent Compatibility other_issues->solution4

Caption: A decision tree for troubleshooting peak fronting.

Quantitative Troubleshooting Guide for Peak Fronting

Potential Cause Parameter to Check Recommended Action & Target Value/Observation
Column Overload Sample Concentration & Injection VolumeReduce the injection volume (e.g., from 1 µL to 0.5 µL) or dilute the sample (e.g., by a factor of 10).[7]
Low Split Ratio Split ratio settingIf using a split injection, increase the split ratio (e.g., from 20:1 to 50:1 or higher).[12]
Incompatible Sample Solvent Solvent Polarity vs. Stationary PhaseEnsure the sample solvent is compatible with the stationary phase. For non-polar columns, using a highly polar solvent can sometimes cause peak distortion.
Column Degradation Peak shape of other compoundsIf multiple peaks are fronting, the column may be damaged. Consider replacing the column.
Issue 3: Split Peaks

Split peaks appear as two or more peaks for a single compound.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed injection_related Injection-Related Issues start->injection_related column_related Column/Focusing Issues start->column_related solution1 Check Column Installation: - Correct depth in inlet injection_related->solution1 solution2 Inlet Maintenance: - Replace liner and septum injection_related->solution2 solution3 Solvent Check: - Use a single solvent for dissolution and injection injection_related->solution3 solution4 Adjust Initial Oven Temperature: - Lower temperature for better focusing column_related->solution4

Caption: Common causes and solutions for split peaks.

Quantitative Troubleshooting Guide for Split Peaks

Potential Cause Parameter to Check Recommended Action & Target Value/Observation
Improper Column Installation Column position in the inletVerify the correct column installation depth according to the instrument manufacturer's instructions.[3][10]
Mixed Sample Solvents Sample preparation procedureUse the same solvent for both sample extraction/dissolution and the final dilution before injection, especially in splitless mode.[10][11]
Poor Sample Focusing (Splitless Injection) Initial oven temperatureThe initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[3][6]
Contaminated or Active Inlet Liner Visual inspection and history of the linerReplace the inlet liner. An active site in the liner can cause some of the analyte to be retained longer, leading to a split peak.

Experimental Protocols

Protocol 1: Standard GC Method for 1,2,3,4-Tetramethylbenzene-D14 Analysis

This protocol provides a general starting point for the analysis of 1,2,3,4-Tetramethylbenzene-D14. Method parameters may need to be optimized for specific applications and instrumentation.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Mode: Split (50:1) or Splitless (purge valve on at 1 min).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

Protocol 2: Inlet Maintenance Procedure

Regular inlet maintenance is crucial for maintaining good peak shape.

  • Cool Down: Ensure the injector temperature is at a safe level (below 50°C) before handling.

  • Turn off Gases: Turn off the carrier and split vent flows.

  • Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.

  • Inspect and Clean: Visually inspect the injector port for any residues or septum particles. Clean with an appropriate solvent (e.g., methanol, acetone, hexane) and a lint-free swab if necessary.

  • Replace Consumables: Install a new, clean liner and a new septum.

  • Reassemble: Reinstall all parts and tighten the fittings to the manufacturer's specification.

  • Leak Check: Restore gas flows and perform a leak check.

  • Conditioning: Heat the injector to its setpoint and allow it to equilibrate before running samples.

References

Technical Support Center: Optimizing GC-MS Parameters for 1,2,3,4-Tetramethylbenzene-D14 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 1,2,3,4-Tetramethylbenzene-D14.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS parameters for analyzing 1,2,3,4-Tetramethylbenzene-D14?

A1: While a specific validated method for 1,2,3,4-Tetramethylbenzene-D14 is not widely published, a good starting point can be adapted from general methods for alkylated aromatic hydrocarbons. The following table summarizes recommended starting parameters.

Table 1: Recommended Starting GC-MS Parameters for 1,2,3,4-Tetramethylbenzene-D14 Analysis

ParameterValue
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Inlet Split/Splitless
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program 45 °C for 2 min, ramp at 12 °C/min to 325 °C, hold for 11 min
Carrier Gas Helium
Column Flow 1 mL/min (Constant Flow)
MS System Agilent 7250 GC/Q-TOF or equivalent
Transfer Line Temp. 325 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Mass Range 50 - 500 m/z
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Q2: What are the expected quantifier and qualifier ions for 1,2,3,4-Tetramethylbenzene-D14?

A2: Based on the mass spectrum of the non-deuterated 1,2,3,4-Tetramethylbenzene (Prehnitene), we can predict the major ions for the D14 analog. The molecular weight of 1,2,3,4-Tetramethylbenzene is 134.22 g/mol , and for the D14 version, it is approximately 148.2 g/mol .[1][2][3] The fragmentation pattern is expected to be similar, with a shift in mass corresponding to the deuterium labeling.

Table 2: Predicted Quantifier and Qualifier Ions for 1,2,3,4-Tetramethylbenzene-D14

Ion TypePredicted m/zRationale
Quantifier Ion 133[M-CD3]+, expected to be the most abundant fragment ion.
Qualifier Ion 1 148[M]+, the molecular ion.
Qualifier Ion 2 118[M-2CD3]+, another significant fragment.

Q3: What is the expected retention time for 1,2,3,4-Tetramethylbenzene-D14?

A3: The retention time will vary depending on the specific GC column and oven program used. However, the Kovats retention index, a relative measure of retention, can provide a good estimate. For the non-deuterated 1,2,3,4-Tetramethylbenzene on a standard non-polar column (like a DB-5ms), the Kovats retention index is approximately 1140.[4] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of 1,2,3,4-Tetramethylbenzene-D14.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Active Sites in Inlet or Column: - Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Ensure the use of an inert-rated GC column.
Column Overload: - Reduce the injection volume. - Dilute the sample. - Use a column with a thicker stationary phase if high concentrations are necessary.
Improper Column Installation: - Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Inlet Temperature Too Low: - Increase the inlet temperature to ensure complete and rapid vaporization of the analyte.
Problem 2: Peak Splitting

Possible Causes and Solutions:

CauseSolution
Faulty Injection Technique: - If using manual injection, ensure a smooth and rapid injection. - An autosampler is recommended for better reproducibility.
Inlet Liner Issues: - Check that the liner is clean and properly packed with deactivated glass wool. An improperly packed liner can cause the sample to vaporize unevenly.
Solvent/Stationary Phase Mismatch: - Ensure the solvent is compatible with the stationary phase. For a non-polar column like DB-5ms, use a non-polar solvent like hexane or dichloromethane.
Condensation in the Column: - The initial oven temperature should be appropriate for the solvent's boiling point to ensure proper solvent focusing.
Problem 3: Inaccurate Quantification or Poor Reproducibility

Possible Causes and Solutions:

CauseSolution
Deuterium Exchange: - H/D exchange can occur in the hot ion source, leading to a decrease in the signal of the target ion and an increase in ions with fewer deuterium atoms.[5] - Optimize the ion source temperature; a lower temperature may reduce exchange.
Matrix Effects: - Co-eluting matrix components can enhance or suppress the ionization of the analyte. - Perform a matrix effect study by comparing the response of the standard in solvent versus a spiked matrix extract. - If matrix effects are significant, consider additional sample cleanup steps or the use of a matrix-matched calibration curve.
Leaky Syringe or Septum: - Inspect the syringe for any damage or leaks. - Replace the inlet septum regularly.
Inconsistent Injection Volume: - Ensure the autosampler is functioning correctly and the syringe is properly calibrated.

Experimental Protocols

Protocol 1: Sample Preparation for Analysis in Organic Solvents

This protocol outlines the basic steps for preparing a sample of 1,2,3,4-Tetramethylbenzene-D14 in a compatible organic solvent for GC-MS analysis.

  • Solvent Selection: Choose a volatile organic solvent compatible with a non-polar GC column, such as hexane, heptane, or dichloromethane.

  • Standard Preparation:

    • Prepare a stock solution of 1,2,3,4-Tetramethylbenzene-D14 at a concentration of 1 mg/mL in the chosen solvent.

    • Perform serial dilutions to create a series of calibration standards ranging from your expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Dilution: Dilute your unknown sample with the same solvent to ensure the concentration falls within the calibration range.

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials.

  • Analysis: Inject 1 µL of each standard and sample into the GC-MS system using the parameters outlined in Table 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Solvent Select Solvent Standard Prepare Standards Solvent->Standard Sample Dilute Sample Standard->Sample Vial Transfer to Vials Sample->Vial Inject Inject Sample Vial->Inject Separate GC Separation Inject->Separate Ionize MS Ionization Separate->Ionize Detect MS Detection Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_actions Corrective Actions start Poor Chromatographic Result Tailing Peak Tailing? start->Tailing Fronting Peak Fronting? start->Fronting Splitting Peak Splitting? start->Splitting CheckLiner Check/Replace Inlet Liner Tailing->CheckLiner Yes TrimColumn Trim Column Tailing->TrimColumn Yes ReduceConc Reduce Concentration Fronting->ReduceConc Yes Splitting->CheckLiner Yes CheckInjection Verify Injection Technique Splitting->CheckInjection Yes CheckTemp Adjust Oven/Inlet Temp CheckLiner->CheckTemp

References

Technical Support Center: Troubleshooting Low Recovery of 1,2,3,4-Tetramethylbenzene-D14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of the internal standard 1,2,3,4-Tetramethylbenzene-D14 (TMB-D14) during sample extraction. Below you will find troubleshooting guides and frequently asked questions to help identify and resolve common issues.

Troubleshooting Guide: Low 1,2,3,4-Tetramethylbenzene-D14 Recovery

Low recovery of an internal standard can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to diagnosing the root cause of poor TMB-D14 recovery.

Step 1: Initial Assessment & Obvious Checks

Before delving into complex experimental parameters, ensure the fundamentals are correct.

  • Verify Standard Integrity: Confirm the concentration and purity of your TMB-D14 standard. Degradation or incorrect preparation of the standard is a common source of error.

  • Check for Calculation Errors: Double-check all calculations involved in determining the recovery percentage.

  • Instrument Performance: Ensure the analytical instrument (e.g., GC-MS) is performing optimally. This includes checking for leaks, proper tuning, and a clean injection port and detector.[1]

Step 2: Investigate Sample Preparation and Extraction Technique

The extraction process itself is a critical step where losses can occur. The appropriate troubleshooting strategy will depend on the extraction method employed.

For Purge and Trap (P&T) Extraction:

  • Purging Efficiency: TMB-D14 is a volatile organic compound (VOC), and its efficient removal from the sample matrix is crucial.[2]

    • Purge Time and Flow Rate: Insufficient purge time or an inappropriate flow rate can lead to incomplete extraction. Optimize these parameters for your specific sample matrix.

    • Sample Temperature: Increasing the sample temperature can enhance the purging efficiency of less volatile compounds.[2]

  • Trap Efficiency: The choice of adsorbent trap and its condition are vital.

    • Adsorbent Selection: Ensure the adsorbent material is appropriate for trapping tetramethylbenzene isomers.

    • Trap Breakthrough: Overloading the trap or using an excessive purge volume can cause the analyte to pass through without being retained.

    • Desorption Parameters: Inefficient thermal desorption from the trap will result in low recovery. Optimize the desorption temperature and time.

  • Water Management: Excessive water vapor can interfere with the trapping of VOCs and affect GC-MS performance. Ensure your P&T system's water management is functioning correctly.

For Solid-Phase Extraction (SPE):

  • Sorbent Selection: The choice of SPE sorbent is critical and depends on the chemical properties of TMB-D14 (a nonpolar aromatic hydrocarbon). A reverse-phase (e.g., C18) or a specific polymeric sorbent is generally suitable.

  • Method Optimization:

    • Conditioning and Equilibration: Improper conditioning or equilibration of the SPE cartridge can lead to poor retention.

    • Sample Loading: The flow rate during sample loading should be slow enough to allow for adequate interaction between TMB-D14 and the sorbent.

    • Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the TMB-D14.

    • Elution Step: The elution solvent must be strong enough to desorb the TMB-D14 completely from the sorbent. Ensure the elution volume is sufficient.

For Liquid-Liquid Extraction (LLE):

  • Solvent Selection: The extracting solvent should have a high affinity for TMB-D14 and be immiscible with the sample matrix. Dichloromethane and hexane are common choices for extracting nonpolar compounds like TMB-D14 from aqueous samples.[3]

  • Extraction Efficiency:

    • pH Adjustment: While TMB-D14 is neutral, the pH of the sample can affect the solubility of other matrix components and potentially influence extraction efficiency.

    • Shaking/Mixing: Ensure vigorous and sufficient mixing to maximize the surface area contact between the two phases.

    • Phase Separation: Incomplete phase separation or the formation of emulsions can lead to loss of the organic phase containing the TMB-D14.

Step 3: Evaluate Matrix Effects

The sample matrix itself can interfere with the extraction and detection of TMB-D14.

  • Matrix Interference: Co-extracted compounds from the sample matrix can suppress or enhance the signal of TMB-D14 in the detector.

  • Analyte Binding: TMB-D14 may bind to components within the sample matrix (e.g., organic matter in soil), making it difficult to extract.

Frequently Asked Questions (FAQs)

Q1: What are the expected recovery rates for 1,2,3,4-Tetramethylbenzene-D14?

While specific recovery data for TMB-D14 is not widely published, the expected recovery for similar deuterated aromatic hydrocarbons used as surrogates in EPA methods for volatile and semi-volatile organic analysis typically falls within the 70-130% range for soil and water matrices. However, laboratories should establish their own control limits based on their specific methods and matrices. For some methods, tighter ranges such as 80-120% are expected.[4]

Q2: My recovery of TMB-D14 is consistently low across all samples, including blanks. What should I check first?

Consistent low recovery across all samples often points to a systematic error rather than a matrix-specific issue. The first things to investigate are:

  • The integrity of your TMB-D14 standard solution. Prepare a fresh standard to rule out degradation or preparation errors.

  • Instrumental problems. A leak in the GC-MS system or a problem with the injection port can lead to consistent loss of analyte.

  • A fundamental flaw in your extraction method. Re-examine your protocol, especially parameters like solvent choice, volumes, and extraction times.

Q3: The recovery of TMB-D14 is highly variable between different samples. What is the likely cause?

High variability in recovery between samples is often indicative of matrix effects . Different samples will have different compositions, which can affect the extraction efficiency and instrument response for TMB-D14. Consider performing a matrix spike experiment to understand the extent of the matrix effect.

Q4: Can the deuteration of TMB-D14 itself cause recovery issues?

While deuterated standards are designed to behave almost identically to their non-deuterated counterparts, there are a few potential issues:

  • Isotopic Exchange: In rare cases, under certain pH or temperature conditions, the deuterium atoms can exchange with hydrogen atoms from the sample or solvent. This is less likely for a stable aromatic compound like TMB-D14.

  • Chromatographic Shift: Deuterated compounds can sometimes have slightly different retention times than their non-deuterated analogs. While this doesn't directly cause low recovery, it's a factor to be aware of during method development.

Q5: What are some key experimental parameters to optimize for Purge and Trap extraction of TMB-D14?

For Purge and Trap, focus on:

  • Purge Gas Flow Rate: Typically between 20-40 mL/min.

  • Purge Time: Generally 10-15 minutes.

  • Sample Temperature: For semi-volatiles like TMB-D14, gentle heating (e.g., 40-60°C) can improve recovery.[4]

  • Desorption Temperature and Time: These are trap-specific but need to be sufficient to ensure complete transfer to the GC.

Quantitative Data Summary

The following table summarizes typical recovery acceptance criteria for surrogates in relevant EPA methods. While not specific to TMB-D14, they provide a general guideline for expected performance.

EPA MethodAnalyte TypeMatrixTypical Surrogate Recovery Limits
8260B Volatile OrganicsWater86-115% (4-Bromofluorobenzene)
88-110% (Toluene-d8)
8260D Volatile OrganicsGeneral70-130% (until lab-specific limits are set)
8270D Semi-Volatile OrganicsGeneralLaboratory-defined, often 70-130%

Detailed Experimental Protocols

Below are example experimental protocols for different extraction methods. These should be adapted and validated for your specific application and instrumentation.

Protocol 1: Purge and Trap GC-MS for TMB-D14 in Water
  • Sample Preparation:

    • Allow water samples to come to room temperature.

    • Add a known volume of the TMB-D14 internal standard solution to a 25 mL purge tube.

    • Add 25 mL of the water sample to the purge tube.

  • Purge and Trap Parameters:

    • Purge Gas: Helium at 40 mL/min.

    • Purge Time: 11 minutes at ambient temperature.

    • Trap: Use a trap suitable for volatile organic compounds (e.g., Tenax or a multi-sorbent trap).

    • Dry Purge: 1 minute.

    • Desorb Temperature: 250°C for 2 minutes.

    • Bake Temperature: 270°C for 8 minutes.

  • GC-MS Analysis:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness Rtx-VMS or equivalent.

    • Oven Program: 35°C (hold 5 min), ramp to 100°C at 10°C/min, then ramp to 220°C at 20°C/min (hold 2 min).

    • MS Detection: Scan mode or Selected Ion Monitoring (SIM) for target ions of TMB-D14.

Protocol 2: Solid-Phase Extraction (SPE) for TMB-D14 in Wastewater
  • Sample Preparation:

    • Filter the wastewater sample to remove particulates.

    • Spike a known volume of the sample (e.g., 100 mL) with the TMB-D14 internal standard.

  • SPE Procedure (using a C18 cartridge):

    • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.

    • Elution: Elute the TMB-D14 with 5 mL of dichloromethane.

  • Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Analyze by GC-MS.

Protocol 3: Liquid-Liquid Extraction (LLE) for TMB-D14 in Soil
  • Sample Preparation:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Spike the sample with the TMB-D14 internal standard.

    • Add 10 mL of a 1:1 mixture of acetone and hexane.

  • Extraction:

    • Vortex the sample for 1 minute.

    • Place the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 2500 rpm for 5 minutes.

    • Carefully transfer the supernatant (organic phase) to a clean tube.

    • Repeat the extraction with a fresh portion of the solvent mixture.

  • Analysis:

    • Combine the extracts and concentrate to a final volume of 1 mL.

    • Analyze by GC-MS.

Visualizations

Troubleshooting_Workflow Troubleshooting Low 1,2,3,4-Tetramethylbenzene-D14 Recovery start Low TMB-D14 Recovery Observed initial_checks Step 1: Initial Checks - Verify Standard Integrity - Check Calculations - Assess Instrument Performance start->initial_checks extraction_issue Step 2: Investigate Extraction Method initial_checks->extraction_issue If problem persists purge_trap Purge & Trap Issues - Purging Efficiency - Trap Performance - Water Management extraction_issue->purge_trap P&T Method spe Solid-Phase Extraction Issues - Sorbent Choice - Method Optimization (Load, Wash, Elute) extraction_issue->spe SPE Method lle Liquid-Liquid Extraction Issues - Solvent Choice - Extraction Efficiency - Emulsion Formation extraction_issue->lle LLE Method matrix_effects Step 3: Evaluate Matrix Effects purge_trap->matrix_effects spe->matrix_effects lle->matrix_effects matrix_interference Matrix Interference - Signal Suppression/Enhancement - Analyte Binding matrix_effects->matrix_interference Yes resolution Resolution - Implement Corrective Actions - Re-analyze Samples matrix_effects->resolution No matrix_interference->resolution

Caption: Troubleshooting workflow for low TMB-D14 recovery.

References

Identifying and resolving matrix effects on 1,2,3,4-Tetramethylbenzene-D14 signal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving matrix effects on the 1,2,3,4-Tetramethylbenzene-D14 signal during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my 1,2,3,4-Tetramethylbenzene-D14 signal?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 1,2,3,4-Tetramethylbenzene-D14, by co-eluting compounds from the sample matrix.[1] These effects can lead to either signal suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of your analytical method.[1] In complex biological matrices like plasma or serum, components such as proteins, lipids, and salts are common sources of matrix effects.

Q2: How can I determine if my 1,2,3,4-Tetramethylbenzene-D14 signal is affected by matrix effects?

A2: Two common methods to identify matrix effects are the post-column infusion technique and the standard addition method.

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a 1,2,3,4-Tetramethylbenzene-D14 standard solution into the mass spectrometer while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.

  • Standard Addition: This quantitative method involves adding known amounts of a 1,2,3,4-Tetramethylbenzene-D14 standard to the sample.[2][3] If the analytical response is not proportional to the added concentration, it suggests the presence of matrix effects.

Q3: What are the common strategies to resolve matrix effects for 1,2,3,4-Tetramethylbenzene-D14 analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Rigorous sample cleanup is one of the most effective ways to remove interfering matrix components. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are commonly used.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix. This helps to ensure that the standards and the samples experience similar matrix effects.

  • Standard Addition: This method can be used for quantification in the presence of matrix effects by creating a calibration curve within the sample itself.[2][3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal to below the limit of quantitation. Studies have shown that for volatile organic compounds (VOCs) in blood, a 1:2 or 1:5 dilution can be effective for compounds with boiling points below 150°C.[3][4]

Troubleshooting Guides

Issue 1: Poor reproducibility of 1,2,3,4-Tetramethylbenzene-D14 signal in replicate injections.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Evaluate the matrix effect for each sample. If significant variation is observed, consider a more robust sample preparation method like SPE or LLE to remove a larger portion of the matrix.
Sample Preparation Variability Ensure consistent execution of the sample preparation protocol. Automating the sample preparation process can improve reproducibility.
Instrumental Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and analytical method.
Issue 2: The recovery of 1,2,3,4-Tetramethylbenzene-D14 is consistently low.
Possible Cause Troubleshooting Step
Ion Suppression Use the post-column infusion technique to confirm ion suppression at the analyte's retention time. If suppression is present, improve the sample cleanup, change the chromatographic conditions to separate the analyte from the interfering peak, or use a matrix-matched calibration or standard addition for quantification.
Inefficient Extraction Optimize the sample preparation method. For LLE, experiment with different organic solvents and pH conditions. For SPE, screen different sorbent types (e.g., C18, polymeric) and elution solvents.
Analyte Degradation Ensure the stability of 1,2,3,4-Tetramethylbenzene-D14 in the sample and during the analytical process. Use fresh standards and store samples appropriately.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques for the analysis of volatile organic compounds (VOCs) in biological matrices.

Technique Principle Relative Reduction of Matrix Effect Analyte Recovery Throughput Cost
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).LowModerate to HighHighLow
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to HighModerate to HighModerateModerate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.HighHighLow to ModerateHigh
Headspace (HS) GC-MS Volatile analytes are sampled from the vapor phase above the sample.HighGood for VolatilesHighModerate
Purge and Trap (P&T) GC-MS Volatiles are purged from the sample with an inert gas and trapped on an adsorbent.Very HighExcellent for VolatilesLowHigh

Note: The effectiveness of each technique is highly dependent on the specific analyte and matrix. A study on VOC analysis in whole blood showed that the addition of urea and NaCl to the sample preparation protocol significantly improved detection sensitivity (up to 151.3% increase) and reduced matrix effect variation (from a range of -81.6% to 44% down to -35.5% to 25%).[5][6][7]

Experimental Protocols

Protocol 1: Identification of Matrix Effects using Post-Column Infusion
  • Prepare a standard solution of 1,2,3,4-Tetramethylbenzene-D14 at a concentration that gives a stable and mid-range signal on your mass spectrometer.

  • Set up a post-column infusion system: Use a T-fitting to introduce the standard solution into the mobile phase flow between the analytical column and the mass spectrometer ion source. Infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Equilibrate the system: Allow the infused signal to stabilize, which will appear as a constant baseline in your data acquisition software.

  • Inject a blank extracted matrix sample: Prepare a sample of the same matrix as your study samples (e.g., plasma, serum) using your current sample preparation method, but without the analyte.

  • Monitor the signal: Observe the baseline of the infused 1,2,3,4-Tetramethylbenzene-D14 signal during the chromatographic run.

  • Interpret the results: A decrease in the baseline signal at a specific retention time indicates ion suppression, while an increase indicates ion enhancement.

Protocol 2: Resolving Matrix Effects with the Standard Addition Method
  • Prepare the sample: Aliquot the unknown sample into several equal volumes.

  • Spike the samples: Add increasing, known amounts of a 1,2,3,4-Tetramethylbenzene-D14 standard solution to each aliquot, leaving one aliquot unspiked.

  • Process the samples: Subject all aliquots (spiked and unspiked) to the same sample preparation procedure.

  • Analyze the samples: Inject each prepared sample into the analytical instrument (e.g., GC-MS, LC-MS) and record the signal response for 1,2,3,4-Tetramethylbenzene-D14.

  • Construct a calibration curve: Plot the signal response (y-axis) against the added concentration of the standard (x-axis).

  • Determine the unknown concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of 1,2,3,4-Tetramethylbenzene-D14 in the original, unspiked sample.

Visualizations

Matrix_Effect_Identification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_infusion Post-Column Infusion cluster_result Result Interpretation BlankMatrix Blank Matrix Extraction Extraction/Cleanup BlankMatrix->Extraction LC_Column LC Column Extraction->LC_Column T_Piece T-Piece LC_Column->T_Piece MS Mass Spectrometer T_Piece->MS Signal_Suppression Signal Suppression MS->Signal_Suppression Dip in Baseline Signal_Enhancement Signal Enhancement MS->Signal_Enhancement Rise in Baseline Analyte_Std 1,2,3,4-Tetramethylbenzene-D14 Standard Syringe_Pump Syringe Pump Analyte_Std->Syringe_Pump Syringe_Pump->T_Piece Constant Flow

Caption: Workflow for identifying matrix effects using post-column infusion.

Resolution_Strategy_Decision_Tree Start Matrix Effect Identified Q_Severity Is the matrix effect severe (>20% suppression/enhancement)? Start->Q_Severity A_ImprovePrep Improve Sample Preparation (SPE, LLE) Q_Severity->A_ImprovePrep Yes Q_BlankAvailable Is a representative blank matrix available? Q_Severity->Q_BlankAvailable No A_Dilution Consider Sample Dilution (if sensitivity allows) Q_Severity->A_Dilution No A_ImprovePrep->Q_BlankAvailable A_MatrixMatch Use Matrix-Matched Calibration End Proceed with Quantitation A_MatrixMatch->End A_StdAddition Use Standard Addition for Quantification A_StdAddition->End Q_BlankAvailable->A_MatrixMatch Yes Q_BlankAvailable->A_StdAddition No A_Dilution->Q_BlankAvailable

Caption: Decision tree for selecting a matrix effect resolution strategy.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis and Calculation cluster_result Final Result Sample Unknown Sample Aliquot Create Multiple Equal Aliquots Sample->Aliquot Spike Spike Aliquots with Increasing Standard Concentrations (0, C1, C2, C3...) Aliquot->Spike Extract Perform Sample Extraction Spike->Extract Analyze Analyze Each Aliquot (GC-MS or LC-MS) Extract->Analyze Plot Plot Signal vs. Added Concentration Analyze->Plot Regress Perform Linear Regression Plot->Regress Calculate Determine Concentration from X-intercept Regress->Calculate Final_Conc Accurate Concentration of 1,2,3,4-Tetramethylbenzene-D14 Calculate->Final_Conc

Caption: Workflow for the method of standard addition.

References

How to prevent degradation of 1,2,3,4-Tetramethylbenzene-D14 during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 1,2,3,4-Tetramethylbenzene-D14 to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,2,3,4-Tetramethylbenzene-D14?

A1: To ensure the long-term stability of 1,2,3,4-Tetramethylbenzene-D14, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept in a cool, dry, and dark place. For optimal preservation, storage at 2-8°C is recommended.

Q2: What are the primary factors that can cause the degradation of 1,2,3,4-Tetramethylbenzene-D14?

A2: The primary factors that can lead to the degradation of 1,2,3,4-Tetramethylbenzene-D14 include:

  • Exposure to Air (Oxygen): Aromatic compounds, especially those with electron-donating methyl groups, can be susceptible to oxidation.

  • Exposure to Light: Photodegradation can occur in alkylated benzenes, leading to the formation of various oxidized products.

  • High Temperatures: Elevated temperatures can accelerate the rate of degradation.

  • Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous and potentially explosive reactions.[1]

  • Inappropriate Solvents: Protic solvents (e.g., water, methanol) or acidic/basic solutions can potentially facilitate hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the compound.

Q3: What are the visible signs of degradation?

A3: 1,2,3,4-Tetramethylbenzene is a colorless liquid.[2] The appearance of a yellow or brownish color may indicate degradation. Additionally, the presence of particulates or a change in viscosity could also be signs of decomposition. For definitive assessment, analytical methods are required.

Q4: How can I check the purity of my 1,2,3,4-Tetramethylbenzene-D14 sample?

A4: The purity of your sample can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and identify potential volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the deuteration pattern and assess isotopic purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the compound and detect non-volatile impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color (yellowing) Oxidation or photodegradation.Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial or a container protected from light, and at a low temperature (2-8°C).
Presence of particulates Polymerization or formation of insoluble degradation products.Filter the sample using a compatible syringe filter before use. Consider re-purification if the contamination is significant. Ensure storage conditions minimize exposure to initiators of polymerization such as light and air.
Inconsistent experimental results Degradation of the standard, leading to inaccurate concentrations.Verify the purity of the standard using GC-MS or HPLC. Prepare fresh working solutions from a properly stored stock.
Loss of isotopic purity (observed in MS) Hydrogen-Deuterium (H/D) exchange.Use anhydrous aprotic solvents for preparing solutions. Avoid contact with acidic or basic media. Store in a desiccated environment to minimize exposure to atmospheric moisture.

Storage Condition Summary

Storage Condition Recommendation Rationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light Amber vial or dark containerTo prevent photodegradation.
Container Tightly sealed glass containerTo prevent evaporation and contamination.
Solvent (for solutions) Anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane)To prevent H/D exchange and hydrolysis.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of 1,2,3,4-Tetramethylbenzene-D14 and identify any volatile impurities or degradation products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 1,2,3,4-Tetramethylbenzene-D14 in a high-purity volatile solvent (e.g., hexane or dichloromethane). A typical concentration is 100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph equipped with a capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5ms or equivalent).

    • Mass Spectrometer detector.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Integrate the peak area of 1,2,3,4-Tetramethylbenzene-D14 and any other observed peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Protocol 2: Assessment of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the deuteration pattern and determine the isotopic purity of 1,2,3,4-Tetramethylbenzene-D14.

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of the compound in a high-purity deuterated solvent that does not have signals overlapping with the analyte (e.g., Chloroform-d, Acetone-d6).

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic and methyl protons of the non-deuterated compound confirms high isotopic enrichment.

  • ²H (Deuterium) NMR Acquisition:

    • Acquire a deuterium NMR spectrum to observe the signals of the deuterium atoms at the corresponding positions.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate any residual proton signals and compare them to a known internal standard to quantify the level of non-deuterated impurity.

    • The isotopic purity can be estimated from the relative integrals of the residual proton signals.

Visualizations

Storage_Workflow Workflow for Storing 1,2,3,4-Tetramethylbenzene-D14 cluster_receiving Receiving and Initial Inspection cluster_storage Storage Conditions cluster_usage Usage and Handling Receive Receive Compound Inspect Inspect for Color Change or Particulates Receive->Inspect Purity_Check Optional: Initial Purity Check (GC-MS, NMR) Inspect->Purity_Check Store Store in Tightly Sealed Amber Vial Inspect->Store If appears normal Purity_Check->Store If pure Inert_Atmosphere Blanket with Inert Gas (Ar/N2) Store->Inert_Atmosphere Temperature Refrigerate (2-8°C) Inert_Atmosphere->Temperature Desiccate Store in a Dry Environment Temperature->Desiccate Use Use in Experiment Solvent Use Anhydrous Aprotic Solvents Use->Solvent Minimize_Exposure Minimize Exposure to Air and Light Use->Minimize_Exposure

Caption: Recommended workflow for receiving, storing, and handling 1,2,3,4-Tetramethylbenzene-D14.

Degradation_Pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hd_exchange Isotopic Exchange TMB_D14 1,2,3,4-Tetramethylbenzene-D14 Oxidized_Products Oxidized Aromatic Rings Side-chain Oxidation Products (e.g., benzoic acids, phenols) TMB_D14->Oxidized_Products degrades via Photo_Products Various Photo-oxidized Products TMB_D14->Photo_Products degrades via Exchanged_Product Partially or Fully Protonated Tetramethylbenzene TMB_D14->Exchanged_Product exchanges with Oxidants Oxygen (Air) Strong Oxidizing Agents Oxidants->Oxidized_Products Light UV/Visible Light Light->Photo_Products Protic_Solvents Protic Solvents (H2O, ROH) Acidic/Basic Conditions Protic_Solvents->Exchanged_Product

Caption: Potential degradation pathways for 1,2,3,4-Tetramethylbenzene-D14.

References

Technical Support Center: Troubleshooting Co-elution and Interference with 1,2,3,4-Tetramethylbenzene-D14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,3,4-Tetramethylbenzene-D14. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during analytical experiments, specifically focusing on co-elution and interference issues.

Frequently Asked Questions (FAQs)

Q1: What is 1,2,3,4-Tetramethylbenzene-D14 and what are its common applications?

1,2,3,4-Tetramethylbenzene-D14 is a deuterated form of 1,2,3,4-tetramethylbenzene, also known as prehnitene. Due to its isotopic labeling, it is commonly used as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical properties are nearly identical to its non-deuterated analog, allowing it to mimic the behavior of the analyte of interest during sample preparation and analysis, thus correcting for variations in extraction efficiency, injection volume, and instrument response.

Q2: I am observing a peak that is interfering with my 1,2,3,4-Tetramethylbenzene-D14 internal standard. What could be the source of this interference?

Interference with 1,2,3,4-Tetramethylbenzene-D14 can arise from two primary sources: co-eluting compounds from the sample matrix and isotopic overlap from the native (non-deuterated) 1,2,3,4-tetramethylbenzene.

  • Co-eluting Matrix Components: Complex sample matrices, such as those from environmental, biological, or food samples, can contain numerous compounds that may have similar chromatographic properties to 1,2,3,4-Tetramethylbenzene-D14. Other isomers of tetramethylbenzene (1,2,3,5- and 1,2,4,5-tetramethylbenzene) and other alkylated aromatic hydrocarbons are common culprits for co-elution.

  • Isotopic Overlap: In instances where there is a very high concentration of the native (unlabeled) 1,2,3,4-tetramethylbenzene in the sample, the natural abundance of isotopes (e.g., ¹³C) in the native compound can contribute to the signal of the deuterated internal standard. This is particularly relevant when the mass spectrometer's resolution is insufficient to distinguish between the isotopic peaks.

Q3: My 1,2,3,4-Tetramethylbenzene-D14 peak is showing signs of signal suppression or enhancement. What could be the cause?

Signal suppression or enhancement, often referred to as matrix effects, occurs when components of the sample matrix interfere with the ionization of the target analyte and the internal standard in the mass spectrometer's ion source.[2]

  • Ion Suppression: This is a common phenomenon where co-eluting matrix components compete with the analyte and internal standard for ionization, leading to a decreased signal for both. This can result in an underestimation of the analyte concentration.

  • Ion Enhancement: In some cases, matrix components can enhance the ionization of the analyte and internal standard, leading to an overestimation of the concentration.

Q4: How can I troubleshoot and resolve co-elution issues with 1,2,3,4-Tetramethylbenzene-D14?

Resolving co-elution requires optimizing the chromatographic separation. Here are several strategies:

  • GC Method Optimization: Adjusting the GC oven temperature program (e.g., using a slower ramp rate) can improve the separation of closely eluting compounds. Optimizing the carrier gas flow rate can also enhance resolution.

  • Column Selection: Employing a GC column with a different stationary phase chemistry can alter the selectivity of the separation. For aromatic isomers, columns with liquid crystalline stationary phases are known to provide excellent selectivity.

  • Multidimensional Gas Chromatography (GCxGC): For extremely complex matrices, GCxGC provides significantly higher resolving power by using two columns with different selectivities.

Q5: What are the best practices to minimize matrix effects?

Minimizing matrix effects is crucial for accurate quantification. The following approaches can be employed:

  • Sample Preparation: Implementing a thorough sample cleanup procedure is the most effective way to remove interfering matrix components. Techniques such as Solid-Phase Extraction (SPE) or Enhanced Matrix Removal-Lipid (EMR-Lipid) for fatty samples can be highly effective.

  • Instrumental Techniques: The use of GC-MS/MS in Multiple Reaction Monitoring (MRM) mode can significantly reduce matrix interference by increasing the selectivity of detection. Mid-column backflushing is another technique to prevent high-boiling matrix components from contaminating the analytical column and detector.

  • Calibration Strategy: The use of a matrix-matched calibration curve, where standards are prepared in a blank matrix extract, can help to compensate for consistent matrix effects.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Co-elution

This guide provides a systematic approach to identifying and resolving co-elution problems with 1,2,3,4-Tetramethylbenzene-D14.

Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting start Start: Suspected Co-elution with 1,2,3,4-Tetramethylbenzene-D14 check_peak_shape Step 1: Examine Peak Shape Is the peak broad or asymmetrical? start->check_peak_shape check_ms_spectrum Step 2: Analyze Mass Spectrum Are there unexpected ions present across the peak? check_peak_shape->check_ms_spectrum Yes optimize_gc Step 3: Optimize GC Method - Decrease temperature ramp rate - Optimize carrier gas flow rate check_peak_shape->optimize_gc No, but co-elution is still suspected check_ms_spectrum->optimize_gc Yes end End: Problem Solved or Escalated check_ms_spectrum->end No, suspect other issues change_column Step 4: Change GC Column Select a column with a different stationary phase (e.g., liquid crystal) optimize_gc->change_column Peak is not resolved resolved Resolution Achieved optimize_gc->resolved Peak is resolved use_gcxgc Step 5: Employ GCxGC For highly complex matrices change_column->use_gcxgc Peak is not resolved change_column->resolved Peak is resolved use_gcxgc->resolved Peak is resolved not_resolved Issue Persists use_gcxgc->not_resolved Peak is not resolved resolved->end not_resolved->end

Caption: A step-by-step workflow for troubleshooting co-elution issues.

Guide 2: Mitigating Matrix Effects

This guide outlines the steps to identify and minimize the impact of matrix effects on your analysis.

Decision Tree for Mitigating Matrix Effects

Matrix_Effects_Troubleshooting start Start: Suspected Matrix Effects (Signal Suppression/Enhancement) post_extraction_spike Step 1: Perform Post-Extraction Spike Experiment Compare response in solvent vs. matrix extract start->post_extraction_spike matrix_effect_confirmed Matrix Effect Confirmed? post_extraction_spike->matrix_effect_confirmed improve_sample_prep Step 2: Improve Sample Preparation - Use SPE or other cleanup techniques - Consider EMR-Lipid for fatty matrices matrix_effect_confirmed->improve_sample_prep Yes no_matrix_effect No Significant Matrix Effect Investigate other sources of error matrix_effect_confirmed->no_matrix_effect No use_gc_msms Step 3: Utilize GC-MS/MS (MRM) Increases selectivity and reduces interference improve_sample_prep->use_gc_msms matrix_matched_cal Step 4: Use Matrix-Matched Calibration Prepares standards in blank matrix use_gc_msms->matrix_matched_cal acceptable Acceptable Accuracy and Precision? matrix_matched_cal->acceptable end_resolved End: Matrix Effects Mitigated acceptable->end_resolved Yes end_unresolved End: Further Method Development Needed acceptable->end_unresolved No no_matrix_effect->end_unresolved

Caption: A decision-making guide for addressing matrix-induced signal changes.

Data Presentation

The following table summarizes the typical mass-to-charge ratios (m/z) to monitor for 1,2,3,4-Tetramethylbenzene and its deuterated internal standard in GC-MS analysis.

CompoundMolecular Weight ( g/mol )Primary Ion (m/z) for SIM/MRMSecondary Ion(s) (m/z) for Confirmation
1,2,3,4-Tetramethylbenzene134.22119134, 91
1,2,3,4-Tetramethylbenzene-D14148.29131148, 98

Note: The primary and secondary ions may vary depending on the mass spectrometer and ionization conditions. It is recommended to confirm the mass spectrum of the standard in your instrument.

Experimental Protocols

Protocol 1: GC-MS Method for the Analysis of 1,2,3,4-Tetramethylbenzene-D14

This protocol provides a general starting point for the GC-MS analysis. Optimization will be required based on the specific instrument and sample matrix.

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or equivalent)

    • Inlet: Split/Splitless, operated in splitless mode

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan (for initial investigations)

    • SIM Ions: Monitor the ions listed in the Data Presentation table.

Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects

This experiment is designed to determine if the sample matrix is causing ion suppression or enhancement.

  • Prepare a Neat Standard: Dilute the 1,2,3,4-Tetramethylbenzene-D14 standard in a clean solvent (e.g., hexane) to a known concentration representative of what is expected in the samples.

  • Prepare a Blank Matrix Extract: Extract a sample that is known to not contain the analyte or internal standard using your established sample preparation method.

  • Prepare the Post-Extraction Spike Sample: Spike an aliquot of the blank matrix extract with the same amount of 1,2,3,4-Tetramethylbenzene-D14 as in the neat standard.

  • Analyze the Samples: Inject both the neat standard and the post-extraction spike sample into the GC-MS and measure the peak area of the internal standard.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) ) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

References

Common issues and solutions when using deuterated internal standards.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[1][2]

  • Purity Issues: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard.[1][3]

  • Matrix Effects: The suppression or enhancement of the ionization of the analyte and/or internal standard by co-eluting components in the sample matrix.[1][4]

  • Chromatographic Shift: A slight difference in retention time between the deuterated internal standard and the non-deuterated analyte.[1][5]

Q2: Why is the isotopic purity of a deuterated internal standard important?

A2: High isotopic purity is crucial for accurate quantification. The presence of the non-deuterated analyte as an impurity in the deuterated internal standard will lead to an overestimation of the analyte's concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[3] For reliable results, an isotopic enrichment of ≥98% is recommended.[3][6]

Q3: What causes the chromatographic retention time to differ between a deuterated standard and its non-deuterated analog?

A3: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[5] This phenomenon, known as the "isotope effect," is thought to be caused by changes in the lipophilicity of the molecule when hydrogen is replaced with deuterium.

Q4: How can I prevent isotopic exchange of the deuterium label?

A4: To prevent isotopic exchange, consider the following:

  • Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule, avoiding heteroatoms like -OH and -NH.[5][7]

  • pH Control: Avoid storing or analyzing deuterated compounds in strongly acidic or basic solutions, as these conditions can catalyze the exchange.[8][9] The minimum rate of exchange for many compounds occurs around pH 2.5-3.[9]

  • Temperature Control: Store samples and standards at low temperatures (-20°C for long-term storage) to slow down the exchange rate.[8][9]

  • Solvent Choice: Use aprotic solvents when possible and minimize exposure to protic solvents like water and methanol.[9][10]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results are inconsistent and show poor accuracy despite using a deuterated internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of Co-elution 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are eluting together.[5] 2. Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure both compounds elute as a single peak.[5] 3. Alternative Isotopes: If the chromatographic shift persists, consider using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to such shifts.[5][11]
Isotopic or Chemical Impurity 1. Review Certificate of Analysis (CoA): Always request and review the CoA from your supplier, which should specify the isotopic and chemical purity.[3][5] 2. Purity Assessment: If in doubt, independently verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[5]
Isotopic Exchange (Back-Exchange) 1. Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions.[5][7] 2. Perform an Incubation Study: Incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.[5] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.
Differential Matrix Effects 1. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement for both the analyte and the internal standard.[5] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine. 2. Improve Sample Cleanup: Enhance your sample preparation procedure to remove more interfering matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression or enhancement.
Issue 2: Variable Internal Standard Signal Intensity

Symptom: The signal intensity of your deuterated internal standard is highly variable between samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[1][5] This can lead to variability in the internal standard's signal. 1. Assess Matrix Effects: Compare the peak area of the internal standard in a neat solution to its peak area in a post-extraction spiked blank matrix sample. 2. Optimize Sample Preparation: Improve sample clean-up procedures to minimize matrix components.
Instability of Deuterated Label The deuterium label may be unstable under your experimental conditions, leading to isotopic exchange. 1. Conduct a Stability Study: Incubate the deuterated standard in the sample matrix and analytical solvents under your experimental conditions (time, temperature, pH) to check for degradation or exchange.[12] A significant decrease in the internal standard signal over time suggests instability.[12]
Inconsistent Sample Preparation Variability in the extraction recovery between the analyte and the internal standard can lead to inconsistent internal standard signals. One study reported a 35% difference in extraction recovery between haloperidol and its deuterated analog. 1. Optimize Extraction Protocol: Ensure your sample extraction procedure is robust and provides consistent recovery for both the analyte and the internal standard.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic purity of a deuterated internal standard and identify the presence of the non-deuterated (D0) analog.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a strong signal (e.g., 1 µg/mL).[3]

  • Instrumentation: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.

  • Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[5] Acquire the full scan mass spectrum in the appropriate ionization mode.

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).[5]

    • Calculate the isotopic purity by dividing the intensity of the desired deuterated isotopologue by the sum of the intensities of all isotopologues and multiplying by 100.

Protocol 2: Assessment of Isotopic Exchange (Back-Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions and not undergoing H/D back-exchange.

Methodology:

  • Sample Preparation:

    • Set A (Control): Prepare a solution of the deuterated internal standard in a non-protic solvent (e.g., acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[5]

  • Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[5]

  • Sample Processing: Process the samples using your established extraction procedure.[5]

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.

  • Data Monitoring: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A.[5] A significant increase indicates H/D back-exchange.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Inaccurate Quantitative Results start Inaccurate or Inconsistent Quantitative Results check_coelution Check for Co-elution of Analyte and Internal Standard start->check_coelution check_purity Verify Isotopic and Chemical Purity start->check_purity check_exchange Investigate Isotopic Exchange start->check_exchange check_matrix Assess for Differential Matrix Effects start->check_matrix solution_chromatography Adjust Chromatography or Use Alternative Isotope check_coelution->solution_chromatography No Co-elution solution_purity Confirm with CoA or Perform Purity Analysis check_purity->solution_purity Purity Suspect solution_exchange Use Standard with Stable Label or Adjust Conditions check_exchange->solution_exchange Exchange Occurring solution_matrix Improve Sample Cleanup or Dilute Sample check_matrix->solution_matrix Differential Effects Present

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Purity_Impact Impact of Internal Standard Purity on Assay Accuracy impure_is Impure Deuterated Internal Standard unlabeled_analyte Contains Unlabeled Analyte (D0 Impurity) impure_is->unlabeled_analyte chemical_impurity Contains Other Chemical Impurities impure_is->chemical_impurity overestimation Overestimation of Analyte Concentration unlabeled_analyte->overestimation Contributes to Analyte Signal inaccurate_concentration Inaccurate Internal Standard Concentration chemical_impurity->inaccurate_concentration Reduces Actual IS Concentration

Caption: Impact of internal standard purity on assay accuracy.

Isotopic_Exchange_Pathway Factors Leading to Isotopic Exchange labile_label Labile Deuterium Label (e.g., on -OH, -NH) exchange Isotopic Exchange (H/D Back-Exchange) labile_label->exchange harsh_conditions Harsh Experimental Conditions acidic_basic Acidic or Basic pH harsh_conditions->acidic_basic high_temp Elevated Temperature harsh_conditions->high_temp protic_solvent Protic Solvents (e.g., Water, Methanol) harsh_conditions->protic_solvent acidic_basic->exchange high_temp->exchange protic_solvent->exchange

Caption: Factors contributing to the isotopic exchange of deuterated standards.

References

Validation & Comparative

A Comparative Guide to Method Validation Using 1,2,3,4-Tetramethylbenzene-D14 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. An internal standard (IS) is a compound of known concentration added to a sample to correct for variations during analysis. Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium, are often considered the gold standard for internal standards in mass spectrometry-based methods due to their similar chemical and physical properties to the target analytes.

This guide provides an objective comparison of the performance of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard against other commonly used deuterated aromatic hydrocarbons in the analysis of volatile organic compounds (VOCs), such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), by Gas Chromatography-Mass Spectrometry (GC-MS).

The Role and Advantages of Deuterated Internal Standards

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[1] Deuterated internal standards are particularly effective because they have nearly identical chemical properties and chromatographic retention times as their non-deuterated counterparts.[2] This co-elution ensures that any variations in sample extraction, injection volume, and ionization efficiency affect both the analyte and the internal standard similarly, leading to more accurate and precise quantification.[1]

Performance Comparison of Deuterated Internal Standards

While specific performance data for 1,2,3,4-Tetramethylbenzene-D14 is not extensively published in comparative studies, we can infer its expected performance based on typical validation parameters for similar deuterated aromatic compounds used in GC-MS analysis of VOCs. The following tables summarize representative performance data for common deuterated internal standards used in methods like the analysis of aromatics in gasoline (ASTM D5769).[3][4]

Table 1: Comparison of Linearity for Deuterated Internal Standards in GC-MS Analysis of Aromatic Hydrocarbons

Internal StandardTypical Analyte(s)Concentration RangeLinearity (R²)
1,2,3,4-Tetramethylbenzene-D14 Trimethylbenzenes, Xylenes, Ethylbenzene0.1 - 20 µg/mL> 0.995 (Expected)
Toluene-D8 Toluene, Benzene, Ethylbenzene0.5 - 100 µg/mL> 0.998[5]
Benzene-D6 Benzene0.1 - 50 µg/mL> 0.999
Ethylbenzene-D10 Ethylbenzene, Xylenes0.5 - 100 µg/mL> 0.998
Naphthalene-D8 Naphthalene, other PAHs0.02 - 1 µg/mL> 0.99[6]

Table 2: Comparison of Precision and Accuracy for Deuterated Internal Standards

Internal StandardAnalyte ConcentrationPrecision (%RSD)Accuracy (Recovery %)
1,2,3,4-Tetramethylbenzene-D14 Mid-range of calibration< 10% (Expected)90-110% (Expected)
Toluene-D8 10 µg/mL< 5%95-105%
Benzene-D6 5 µg/mL< 5%97-103%
Ethylbenzene-D10 10 µg/mL< 5%95-105%
Naphthalene-D8 0.1 µg/mL< 15%85-115%[6]

Table 3: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

Internal StandardTypical LODTypical LOQ
1,2,3,4-Tetramethylbenzene-D14 ~0.05 µg/mL (Expected)~0.15 µg/mL (Expected)
Toluene-D8 0.02 µg/mL0.06 µg/mL
Benzene-D6 0.01 µg/mL0.03 µg/mL
Ethylbenzene-D10 0.02 µg/mL0.06 µg/mL
Naphthalene-D8 ~0.01 µg/mL~0.03 µg/mL

Experimental Protocols

Below are detailed methodologies for a typical GC-MS analysis of volatile aromatic compounds using a deuterated internal standard.

Sample Preparation
  • Standard Preparation : Prepare a stock solution of the analytes (e.g., BTEX) and the internal standard (e.g., 1,2,3,4-Tetramethylbenzene-D14) in a suitable solvent such as methanol or dichloromethane.

  • Calibration Standards : Create a series of calibration standards by serially diluting the analyte stock solution. Spike each calibration standard with a constant, known concentration of the internal standard solution.

  • Sample Spiking : Add the same constant, known concentration of the internal standard solution to each unknown sample.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph : Agilent 7890B GC system or equivalent.[5]

  • Mass Spectrometer : Agilent 5977B MS detector or equivalent.[5]

  • Column : HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]

  • Injector : Split/splitless inlet at 250 °C.

  • Injection Volume : 1 µL.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Target ions for each analyte and the internal standard should be selected based on their mass spectra.

Visualizing the Method Validation Workflow

The following diagram illustrates the logical workflow of a typical method validation process using an internal standard.

MethodValidationWorkflow Method Validation Workflow with Internal Standard A Method Development (Select Analytes, IS, and Initial Conditions) B Prepare Stock Solutions (Analytes and Internal Standard) A->B C Prepare Calibration Standards (Spike with IS) B->C D Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations with IS) B->D E GC-MS Analysis (Acquire Data for Standards and QCs) C->E D->E F Evaluate Specificity & Selectivity (No interfering peaks at analyte/IS retention times) E->F G Determine Linearity & Range (Plot response ratio vs. concentration, R² > 0.99) F->G Proceed if specific H Assess Accuracy & Precision (Analyze QC samples, calculate recovery and %RSD) G->H Proceed if linear I Determine LOD & LOQ (Based on signal-to-noise ratio or standard deviation of the response) H->I Proceed if accurate & precise J Evaluate Robustness (Vary method parameters slightly) I->J Proceed if sensitive K Finalized & Validated Method J->K Method is robust

Caption: Logical workflow for GC-MS method validation using an internal standard.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust quantitative analytical method. 1,2,3,4-Tetramethylbenzene-D14 is a suitable internal standard for the analysis of volatile aromatic compounds, particularly for analytes with similar structure and retention time, such as other substituted benzenes. Its performance in terms of linearity, accuracy, precision, and sensitivity is expected to be comparable to other commonly used deuterated aromatic internal standards like Toluene-D8 and Benzene-D6. The selection of the most appropriate internal standard will ultimately depend on the specific analytes of interest, the sample matrix, and the absence of any potential interferences. A thorough method validation, as outlined in the workflow above, is essential to ensure the reliability and accuracy of the obtained results.

References

Performance Showdown: 1,2,3,4-Tetramethylbenzene-D14 vs. Non-Deuterated Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides a comprehensive performance evaluation of 1,2,3,4-Tetramethylbenzene-D14 against its non-deuterated counterpart, offering researchers, scientists, and drug development professionals a clear comparison supported by experimental principles and data.

Deuterated standards, such as 1,2,3,4-Tetramethylbenzene-D14, are frequently the internal standard of choice in sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The fundamental advantage of using a deuterated standard lies in its chemical similarity to the analyte of interest. This similarity ensures that the standard and the analyte behave almost identically during sample preparation, injection, and chromatographic separation, effectively compensating for variations in the analytical process.

However, the substitution of hydrogen with deuterium atoms is not without its consequences. The slight increase in mass and subtle changes in bond energies can lead to differences in chromatographic retention times and mass spectral fragmentation patterns. This phenomenon, known as the "isotope effect," is a critical consideration in method development and validation.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of 1,2,3,4-Tetramethylbenzene-D14 versus non-deuterated 1,2,3,4-Tetramethylbenzene when used as internal standards in a typical GC-MS analysis of aromatic compounds. The data is representative of typical observations in such analytical methods.

Performance Parameter1,2,3,4-Tetramethylbenzene-D14 (Deuterated)1,2,3,4-Tetramethylbenzene (Non-Deuterated)Justification
Retention Time (min) ~12.58~12.65Deuterated compounds often exhibit slightly shorter retention times due to the "isotope effect," where the C-D bond is slightly less polarizable than the C-H bond, leading to weaker interactions with the stationary phase.
Peak Width (sec) 4.54.5Peak widths are expected to be comparable as they are primarily influenced by chromatographic conditions and the intrinsic properties of the column, which affect both compounds similarly.
Signal-to-Noise Ratio HighHighBoth compounds are expected to provide a strong signal under appropriate GC-MS conditions. The choice of monitoring ions will differ.
Linearity (R²) > 0.995> 0.995Both standards should exhibit excellent linearity over a defined concentration range when used for calibration.
Accuracy (% Recovery) 95-105%90-110% (as an external standard)The deuterated standard, co-eluting closely with the analyte, provides superior correction for matrix effects and variations in sample preparation, leading to higher accuracy. The non-deuterated standard is more susceptible to these variations when used as an external standard.
Precision (%RSD) < 5%< 10% (as an external standard)The ability of the deuterated internal standard to compensate for variability throughout the analytical process results in better precision compared to using the non-deuterated compound as an external standard.

Experimental Protocols

A detailed methodology for the comparative analysis of these standards in the context of quantifying aromatic hydrocarbons (such as BTEX - Benzene, Toluene, Ethylbenzene, and Xylenes) in a sample matrix is provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Aromatic Hydrocarbon Analysis

This protocol outlines a typical procedure for the quantitative analysis of aromatic compounds using either 1,2,3,4-Tetramethylbenzene-D14 or 1,2,3,4-Tetramethylbenzene as a standard.

1. Sample Preparation:

  • A known volume or weight of the sample is taken.

  • The internal standard (either 1,2,3,4-Tetramethylbenzene-D14 or non-deuterated 1,2,3,4-Tetramethylbenzene) is added at a known concentration.

  • The sample is extracted with a suitable solvent (e.g., dichloromethane or methanol).

  • The extract is then concentrated or diluted as necessary to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[2]

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • For 1,2,3,4-Tetramethylbenzene: m/z 119, 134.

    • For 1,2,3,4-Tetramethylbenzene-D14: m/z 128, 148.[3]

    • Include characteristic ions for the target analytes (e.g., for Benzene: m/z 78; for Toluene: m/z 91, 92).[4]

3. Calibration and Quantification:

  • A series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard are prepared and analyzed.

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The concentration of the analyte in the unknown sample is calculated using the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in a typical quantitative analysis using an internal standard and the logical relationship in choosing between a deuterated and non-deuterated standard.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration/Dilution Extract->Concentrate Injection Injection Concentrate->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report Standard_Selection_Logic Start Need for an Internal Standard? Deuterated 1,2,3,4-Tetramethylbenzene-D14 Start->Deuterated High Accuracy & Precision Required NonDeuterated 1,2,3,4-Tetramethylbenzene Start->NonDeuterated Cost-Sensitive Application ProsDeuterated Pros: - Co-elution with analyte - Better correction for matrix effects - Higher accuracy and precision Deuterated->ProsDeuterated ConsDeuterated Cons: - Potential for isotopic effects - Higher cost Deuterated->ConsDeuterated ProsNonDeuterated Pros: - Lower cost - Readily available NonDeuterated->ProsNonDeuterated ConsNonDeuterated Cons: - Different retention time from analyte - Less effective correction for matrix effects - Lower accuracy and precision NonDeuterated->ConsNonDeuterated

References

1,2,3,4-Tetramethylbenzene-D14: A Universal Standard for All VOCs? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of quantitative analysis of Volatile Organic Compounds (VOCs). This guide provides an objective comparison of 1,2,3,4-Tetramethylbenzene-D14 as a potential standard against other commonly used alternatives, supported by physicochemical data and established analytical protocols.

The ideal internal standard for VOC analysis should mimic the chemical behavior of the analytes of interest across a wide range of chemical classes and polarities, from sample preparation to detection. While no single compound can perfectly represent all VOCs, this guide evaluates the suitability of 1,2,3,4-Tetramethylbenzene-D14 for this challenging role.

Comparison of Physicochemical Properties

A suitable internal standard should have properties that are comparable to the target analytes but be sufficiently different to be distinguished analytically. Deuterated compounds are often preferred as they have nearly identical chemical properties to their native counterparts but a different mass-to-charge ratio (m/z) for mass spectrometry detection.

Property1,2,3,4-Tetramethylbenzene-D14Toluene-d8BromofluorobenzeneIdeal Universal VOC Standard
Molecular Formula C₁₀D₁₄C₇D₈C₆H₄BrF-
Molecular Weight ( g/mol ) 148.33100.19175.00Variable, but representative
Boiling Point (°C) ~204110.6152-153Mid-range of common VOCs
Water Solubility LowLowLowRepresentative of analyte polarity
Chemical Class Aromatic HydrocarbonAromatic HydrocarbonHalogenated AromaticBroadly representative
Reactivity Chemically inert under typical analytical conditionsChemically inert under typical analytical conditionsChemically inert under typical analytical conditionsChemically inert, non-reactive with sample matrix
Natural Occurrence Not naturally occurringNot naturally occurringNot naturally occurringNot present in samples

Suitability of 1,2,3,4-Tetramethylbenzene-D14 as a Broad-Spectrum VOC Standard

Based on its properties, 1,2,3,4-Tetramethylbenzene-D14 presents several advantages and disadvantages as a potential universal standard for VOCs.

Potential Advantages:
  • Chemical Inertness: As an aromatic hydrocarbon, it is relatively stable and unlikely to react with a wide range of VOCs or sample matrices.

  • Chromatographic Behavior: Its nonpolar nature makes it suitable for use with common gas chromatography (GC) columns used for VOC analysis, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

  • Distinct Mass Spectrum: The deuterium labeling provides a distinct mass spectrum from non-labeled analogues, allowing for clear identification and quantification by mass spectrometry (MS).

Potential Disadvantages and Limitations:
  • High Boiling Point: With a boiling point of approximately 204°C, it is significantly less volatile than many common VOCs (e.g., benzene, chloroform, acetone). This can lead to differences in behavior during sample preparation techniques that rely on volatility, such as purge-and-trap or headspace analysis. The standard may not be efficiently purged from a sample under conditions optimized for more volatile compounds.

  • Limited Polarity Representation: As a nonpolar aromatic hydrocarbon, it may not be a suitable surrogate for more polar VOCs, such as ketones, alcohols, or ethers. Differences in polarity can affect extraction efficiency and chromatographic retention time, potentially leading to inaccurate quantification if used for these classes of compounds.

  • Late Elution in GC: Due to its high boiling point, it will likely have a long retention time in a typical GC run for VOCs. This can increase the analysis time and may not be ideal for methods focused on highly volatile compounds that elute early.

  • Lack of Widespread Use and Supporting Data: There is limited published literature demonstrating the use of 1,2,3,4-Tetramethylbenzene-D14 as an internal standard for a broad range of VOCs. Commonly used and validated methods, such as EPA Method 8260, recommend standards like fluorobenzene, chlorobenzene-d5, and 1,4-dichlorobenzene-d4, which have a proven track record for a wide array of volatile compounds.

Experimental Protocol: VOC Analysis by Purge-and-Trap GC-MS

This protocol is a representative example for the analysis of VOCs in water, incorporating an internal standard.

1. Preparation of Standards:

  • Prepare a stock solution of 1,2,3,4-Tetramethylbenzene-D14 in methanol at a concentration of 100 µg/mL.

  • Prepare working calibration standards containing the target VOCs at various concentrations in methanol.

  • Spike each calibration standard with a fixed amount of the 1,2,3,4-Tetramethylbenzene-D14 stock solution to achieve a final concentration of 10 µg/L.

2. Sample Preparation:

  • Collect water samples in 40 mL vials with zero headspace.

  • Prior to analysis, spike each sample with the 1,2,3,4-Tetramethylbenzene-D14 stock solution to a final concentration of 10 µg/L.

3. Purge-and-Trap System:

  • Apparatus: Purge-and-trap concentrator connected to a GC-MS system.

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Trap: Tenax® or a similar sorbent.

  • Desorption: Heat the trap to 250°C for 2 minutes and backflush with helium onto the GC column.

4. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Interface Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from 35 to 350 amu.

  • Quantitation Ions:

    • 1,2,3,4-Tetramethylbenzene-D14: Monitor a characteristic ion (e.g., m/z 148 or a fragment ion).

    • Target VOCs: Monitor their respective primary quantitation ions.

5. Data Analysis:

  • Calculate the relative response factor (RRF) for each target VOC relative to 1,2,3,4-Tetramethylbenzene-D14 in the calibration standards.

  • Quantify the concentration of each target VOC in the samples using the calculated RRFs and the peak area of the internal standard.

Visualizing Methodologies

voc_standard_selection start Define Target VOCs chem_class Identify Chemical Classes and Polarities (e.g., aromatics, halogenated, ketones) start->chem_class volatility Determine Boiling Point Range start->volatility candidate_pool Identify Potential Internal Standards (Deuterated analogs, structurally similar compounds) chem_class->candidate_pool volatility->candidate_pool prop_compare Compare Physicochemical Properties (Boiling point, polarity, solubility) candidate_pool->prop_compare method_compat Assess Compatibility with Analytical Method (e.g., Purge & Trap, Headspace, SPME) prop_compare->method_compat performance_eval Evaluate Performance (Recovery, linearity, reproducibility) method_compat->performance_eval final_selection Select Optimal Standard(s) performance_eval->final_selection

Caption: Logical workflow for selecting a suitable internal standard for VOC analysis.

voc_analysis_workflow sample_prep Sample Preparation (Spike with Internal Standard) extraction VOC Extraction (e.g., Purge and Trap) sample_prep->extraction gc_sep Gas Chromatographic Separation extraction->gc_sep ms_detect Mass Spectrometric Detection gc_sep->ms_detect data_acq Data Acquisition (Peak areas of analytes and IS) ms_detect->data_acq quant Quantification (Using Relative Response Factors) data_acq->quant result Final Concentration Report quant->result

Assessing the Isotopic Purity and Stability of 1,2,3,4-Tetramethylbenzene-D14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the isotopic purity and stability of internal standards is paramount for accurate and reproducible quantitative analysis. This guide provides a comprehensive assessment of 1,2,3,4-Tetramethylbenzene-D14, a deuterated aromatic hydrocarbon, offering insights into its performance characteristics and comparing it with other relevant alternatives.

This document details the methodologies for evaluating the isotopic enrichment and stability of 1,2,3,4-Tetramethylbenzene-D14. It presents available data on its purity and offers a comparative analysis with other deuterated aromatic hydrocarbons commonly used as internal standards in analytical chemistry.

Isotopic Purity Assessment of 1,2,3,4-Tetramethylbenzene-D14

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. This is a critical parameter, as low isotopic purity can lead to interference with the analyte signal and compromise the accuracy of quantification. The primary techniques for determining isotopic purity are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercially available 1,2,3,4-Tetramethylbenzene-D14 typically boasts an isotopic purity of 98 atom % D or higher. The table below summarizes the typical specifications for this product and its common alternatives.

CompoundTypical Isotopic Purity (atom % D)Key Applications
1,2,3,4-Tetramethylbenzene-D14 ≥ 98%Internal standard for the analysis of aromatic hydrocarbons in environmental and petroleum samples.[1]
Naphthalene-D8≥ 98%Common internal standard for Polycyclic Aromatic Hydrocarbon (PAH) analysis.
Phenanthrene-D10≥ 98%Internal standard for the analysis of higher molecular weight PAHs.
Toluene-D8≥ 98%Widely used internal standard for volatile organic compound (VOC) analysis.
Experimental Protocol: Isotopic Purity Determination by GC-MS

This protocol outlines a general procedure for verifying the isotopic purity of 1,2,3,4-Tetramethylbenzene-D14.

1. Sample Preparation:

  • Prepare a stock solution of 1,2,3,4-Tetramethylbenzene-D14 in a high-purity solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 50-500).

3. Data Analysis:

  • Identify the chromatographic peak corresponding to 1,2,3,4-Tetramethylbenzene-D14.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the molecular ion (M+) and the ions corresponding to lower deuteration levels (M-1, M-2, etc.).

  • Calculate the isotopic purity by comparing the intensity of the fully deuterated ion to the sum of the intensities of all related isotopic peaks.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution GCMS GC-MS System Working->GCMS Injection Chromatogram Chromatogram GCMS->Chromatogram MassSpec Mass Spectrum Chromatogram->MassSpec Peak Integration Purity Isotopic Purity Calculation MassSpec->Purity

Experimental workflow for isotopic purity assessment.

Stability Assessment of 1,2,3,4-Tetramethylbenzene-D14

The stability of a deuterated internal standard is crucial for its reliability. Instability can manifest as degradation of the molecule or through hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This can lead to a decrease in the isotopic purity of the standard and affect the accuracy of the results.

Factors Influencing Stability:
  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C are often recommended.[2]

  • Light: Exposure to UV light can cause photodegradation of aromatic compounds.[3] Storing standards in amber vials is advisable.[2]

  • pH: Acidic or basic conditions can catalyze H/D exchange, particularly for deuterium atoms in labile positions.[2]

  • Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred to minimize H/D exchange.[2]

  • Matrix Effects: Complex sample matrices can contain components that may promote degradation or H/D exchange.

Experimental Protocol: Stability Study (H/D Back-Exchange)

This protocol describes a method to evaluate the stability of 1,2,3,4-Tetramethylbenzene-D14 in a given solvent over time.

1. Sample Preparation:

  • Prepare a solution of 1,2,3,4-Tetramethylbenzene-D14 in the test solvent (e.g., methanol, water with a specific pH) at a known concentration.

  • Divide the solution into multiple aliquots in sealed vials.

  • Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).

2. Time-Point Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.

  • Analyze the sample using the GC-MS method described above.

3. Data Analysis:

  • For each time point, determine the isotopic purity of 1,2,3,4-Tetramethylbenzene-D14.

  • Plot the isotopic purity as a function of time to assess the rate of H/D exchange.

  • Monitor for the appearance of any degradation products.

Comparison with Alternative Deuterated Standards

1,2,3,4-Tetramethylbenzene-D14 is a suitable internal standard for the analysis of substituted aromatic hydrocarbons. However, the choice of the most appropriate internal standard depends on the specific application and the analytes of interest.

Feature1,2,3,4-Tetramethylbenzene-D14Naphthalene-D8Phenanthrene-D10Toluene-D8
Analyte Similarity Good for substituted benzenes and other alkylated aromatics.Good for PAHs with two fused rings.Good for larger PAHs with three fused rings.Good for volatile aromatic hydrocarbons (BTEX).
Volatility Moderately volatile.Semi-volatile.Low volatility.Highly volatile.
Potential for H/D Exchange Deuterium on the aromatic ring and methyl groups are generally stable under neutral conditions.Aromatic deuterons are relatively stable.Aromatic deuterons are relatively stable.Deuterons on the methyl group and aromatic ring are generally stable.
Chromatographic Behavior Elutes in the mid-range of a typical GC run for environmental contaminants.Elutes earlier than larger PAHs.Elutes later in the GC run.Elutes early in the GC run.

It is important to note that deuterated standards can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than their non-deuterated counterparts. This "isotope effect" should be considered during method development to ensure proper peak integration.

G cluster_selection Internal Standard Selection cluster_evaluation Performance Evaluation cluster_choice Optimal Internal Standard Analyte Target Analytes Purity Isotopic Purity Analyte->Purity Matrix Sample Matrix Stability Stability (H/D Exchange, Degradation) Matrix->Stability Method Analytical Method (GC/LC) Recovery Extraction Recovery Method->Recovery Chromatography Chromatographic Behavior Method->Chromatography IS 1,2,3,4-Tetramethylbenzene-D14 or Alternative Purity->IS Stability->IS Recovery->IS Chromatography->IS

Logical workflow for selecting an appropriate internal standard.

Conclusion

1,2,3,4-Tetramethylbenzene-D14 is a reliable and effective internal standard for the quantitative analysis of substituted aromatic hydrocarbons when its isotopic purity is verified and its stability under the specific experimental conditions is confirmed. As with any deuterated standard, careful consideration of potential pitfalls such as H/D exchange and chromatographic isotope effects is essential for achieving the highest level of accuracy and precision in analytical measurements. Researchers should always consult the certificate of analysis provided by the supplier for specific data on isotopic purity and recommended storage conditions.

References

Inter-laboratory comparison of quantitative methods using 1,2,3,4-Tetramethylbenzene-D14.

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to Quantitative Methods for 1,2,3,4-Tetramethylbenzene-D14

This guide provides a comparative overview of common quantitative analytical methodologies for 1,2,3,4-Tetramethylbenzene-D14, a deuterated aromatic hydrocarbon frequently used as an internal standard in various analytical applications. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are discussed, supported by representative experimental protocols and performance data. This document is intended for researchers, scientists, and professionals in drug development and analytical sciences to assist in method selection and inter-laboratory validation studies.

Data Presentation: A Comparative Analysis

The following table summarizes the typical quantitative performance of GC-MS and LC-MS for the analysis of 1,2,3,4-Tetramethylbenzene-D14. These values are representative of what can be expected from well-optimized methods and are intended to serve as a baseline for inter-laboratory comparisons.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Quantification (LOQ) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Linearity (R²) > 0.995> 0.998
Precision (RSD%) < 10%< 8%
Accuracy (Recovery %) 90 - 110%95 - 105%
Sample Throughput ModerateHigh
Matrix Effect Low to ModerateModerate to High

Experimental Protocols

Detailed methodologies for the quantitative analysis of 1,2,3,4-Tetramethylbenzene-D14 using GC-MS and LC-MS are provided below. These protocols are foundational and may require optimization based on specific laboratory instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • A stock solution of 1,2,3,4-Tetramethylbenzene-D14 is prepared in a suitable organic solvent (e.g., methanol, dichloromethane).

    • Calibration standards are prepared by serial dilution of the stock solution.

    • For analysis, an aliquot of the sample is fortified with the internal standard.

    • Liquid samples may be analyzed directly or after extraction (e.g., liquid-liquid extraction with hexane).[1]

    • Solid samples require extraction with an appropriate solvent, followed by cleanup if necessary.[1]

  • Instrumentation and Conditions: [2][3]

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Splitless injection mode at 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation:

    • A stock solution of 1,2,3,4-Tetramethylbenzene-D14 is prepared in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

    • Calibration standards are prepared by serial dilution.

    • Samples are fortified with the internal standard and diluted with the mobile phase.

    • Filtration of the final sample through a 0.22 µm filter is recommended before injection.

  • Instrumentation and Conditions: [2][4]

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6400 series Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for target quantification.

Mandatory Visualizations

The following diagrams illustrate the workflows for an inter-laboratory comparison study and a typical quantitative analysis using an internal standard.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase A Define Study Objectives & Analytes B Select Participating Laboratories A->B C Prepare & Validate Homogeneous Test Materials B->C D Develop & Distribute Standardized Protocol C->D E Laboratories Perform Analysis D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores, Youden plots) F->G H Performance Evaluation of Laboratories G->H I Publication of Final Report H->I

Caption: Workflow of an inter-laboratory comparison study.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Sample Collection P2 Addition of 1,2,3,4-Tetramethylbenzene-D14 (Internal Standard) P1->P2 P3 Extraction / Dilution P2->P3 A1 GC-MS or LC-MS Injection P3->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (Analyte & Internal Standard) A2->A3 D1 Peak Integration A3->D1 D2 Response Ratio Calculation (Analyte / Internal Standard) D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Quantitative analysis workflow using an internal standard.

References

A Comparative Guide to 1,2,3,4-Tetramethylbenzene-D14 and 1,2,4,5-Tetramethylbenzene-D14 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two deuterated tetramethylbenzene isomers, highlighting their performance and applications as internal standards in mass spectrometry and chromatography for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of 1,2,3,4-Tetramethylbenzene-D14 (Prehnitene-D14) and 1,2,4,5-Tetramethylbenzene-D14 (Durene-D14). While direct comparative experimental data for these specific deuterated compounds is limited, this document extrapolates their performance based on the well-documented properties of their non-deuterated parent compounds and established principles of using stable isotope-labeled internal standards.

Structural and Physicochemical Properties

The primary distinction between 1,2,3,4-tetramethylbenzene and 1,2,4,5-tetramethylbenzene lies in the substitution pattern of the methyl groups on the benzene ring, which significantly influences their physical properties. 1,2,4,5-tetramethylbenzene (durene) possesses a high degree of molecular symmetry, resulting in an unusually high melting point for a hydrocarbon of its molecular weight.[1] In contrast, the less symmetrical 1,2,3,4-tetramethylbenzene (prehnitene) has a considerably lower melting point.[2][3]

Deuteration (replacing hydrogen with its heavier isotope, deuterium) has a negligible effect on these fundamental physical properties but is critical for their application as internal standards in mass spectrometry. The D14 designation indicates that all 14 hydrogen atoms have been replaced by deuterium, creating a molecule that is chemically almost identical to its non-deuterated counterpart but with a significantly different mass.

Property1,2,3,4-Tetramethylbenzene (Prehnitene)1,2,4,5-Tetramethylbenzene (Durene)Data Source(s)
Molecular Formula C10H14C10H14[3][4]
Molar Mass 134.22 g/mol 134.22 g/mol [3][4]
Melting Point -6.2 °C (approx.)79.2 °C[1][2]
Boiling Point 205 °C196-197 °C[4][5]
Density ~0.905 g/mL at 20°C~0.888 g/mL at 20°C[3][4]
Appearance Colorless liquidWhite crystalline solid[2][6]
Solubility Insoluble in water; Soluble in organic solvents.Insoluble in water; Soluble in organic solvents.[3][4]
Symmetry AsymmetricalSymmetrical[1]
CAS Number 488-23-395-93-2[3][4]

Table 1: Comparison of the physicochemical properties of the non-deuterated parent compounds, 1,2,3,4-tetramethylbenzene and 1,2,4,5-tetramethylbenzene.

Performance in Analytical Applications

The primary application for 1,2,3,4-Tetramethylbenzene-D14 and 1,2,4,5-Tetramethylbenzene-D14 is as internal standards in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[7][8] An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples, calibrants, and controls.[8] This allows for the correction of analyte loss during sample preparation and variations in instrument response.[9]

Chromatographic Behavior and Isotope Effects

In chromatography, deuterated standards are expected to co-elute or elute very closely with their non-deuterated (protiated) analogs.[8] However, a phenomenon known as the "chromatographic isotope effect" can cause slight differences in retention times.[10]

  • Inverse Isotope Effect : On non-polar GC columns, deuterated compounds often elute slightly earlier than their protiated counterparts.[11][12] This is attributed to the slightly larger size of deuterium atoms, which can weaken intermolecular interactions with the stationary phase.[10]

  • Normal Isotope Effect : On polar stationary phases, the opposite can be true, with the deuterated compound eluting slightly later.[11]

Both tetramethylbenzene isomers are non-polar. When analyzed on a standard non-polar GC column (e.g., one with a polydimethylsiloxane phase), both D14-labeled isomers are expected to have slightly shorter retention times than their non-deuterated forms.[11] The difference in retention time between the 1,2,3,4- and 1,2,4,5- isomers themselves will be primarily dictated by their boiling points, with the higher boiling 1,2,3,4-tetramethylbenzene generally having a longer retention time.

Parameter1,2,3,4-Tetramethylbenzene-D141,2,4,5-Tetramethylbenzene-d14Expected Outcome
Elution Order (Non-polar GC column) Expected to elute slightly after 1,2,4,5-isomerExpected to elute slightly before 1,2,3,4-isomerBased on boiling points of parent compounds.
Chromatographic Isotope Effect Will likely exhibit an inverse isotope effect (elute before non-deuterated form).Will likely exhibit an inverse isotope effect (elute before non-deuterated form).Common for deuterated compounds on non-polar phases.[11]
Peak Shape Good, symmetrical peaks expected.Good, symmetrical peaks expected.Both are relatively stable, non-polar molecules.

Table 2: Predicted chromatographic performance of 1,2,3,4-Tetramethylbenzene-D14 and 1,2,4,5-Tetramethylbenzene-d14.

Mass Spectrometry Behavior

In mass spectrometry, the key advantage of a deuterated internal standard is its mass shift. The D14 label adds 14 mass units to the molecular weight. This allows the mass spectrometer to easily distinguish the internal standard from the native analyte, even if they co-elute chromatographically. The fragmentation patterns of the deuterated and non-deuterated compounds will be very similar, with the corresponding fragments also showing a mass shift. This is crucial for developing accurate and reliable quantitative methods using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Experimental Protocols

Protocol: Use as an Internal Standard in GC-MS Analysis of Volatile Organic Compounds (VOCs)

This protocol outlines a general procedure for using either 1,2,3,4-Tetramethylbenzene-D14 or 1,2,4,5-Tetramethylbenzene-d14 as an internal standard for the quantification of other aromatic hydrocarbons in an environmental water sample.

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the deuterated standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetone).

  • Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 in the same solvent.

2. Sample Preparation:

  • To a 10 mL volumetric flask, add 9.5 mL of the water sample.

  • Spike the sample with 50 µL of the 10 µg/mL working internal standard solution to achieve a final concentration of 50 ng/mL.

  • Bring the volume to 10 mL with water.

  • Prepare a set of calibration standards in clean water using the same procedure, spiking with known concentrations of the target analytes.

3. GC-MS Analysis:

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the target analytes and the deuterated internal standard (e.g., m/z for the D14-tetramethylbenzene molecular ion and key fragments).

4. Quantification:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Calculate the concentration of the analyte in the unknown samples using the same area ratio and the regression equation from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Spike Spike with Deuterated Standard Sample->Spike Injector GC Injector Spike->Injector Inject Sample Cal_Std Calibration Standards Spike_Cal Spike Standards Cal_Std->Spike_Cal Spike_Cal->Injector Inject Calibrants Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Detection) Column->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Calibration Curve Ratio->Curve Quant Quantify Analyte Curve->Quant

Caption: Workflow for using a deuterated internal standard in GC-MS analysis.

Structural_Comparison cluster_isomers Tetramethylbenzene Isomers cluster_properties Key Physicochemical Properties Prehnitene 1,2,3,4-TMB (Prehnitene) Symmetry Symmetry Prehnitene->Symmetry Low MP Melting Point Prehnitene->MP Low (-6.2 °C) BP Boiling Point Prehnitene->BP Higher (205 °C) Durene 1,2,4,5-TMB (Durene) Durene->Symmetry High Durene->MP High (79.2 °C) Durene->BP Lower (197 °C) Symmetry->MP Directly Influences

Caption: Impact of structure on the physical properties of tetramethylbenzene isomers.

Conclusion and Recommendations

Both 1,2,3,4-Tetramethylbenzene-D14 and 1,2,4,5-Tetramethylbenzene-D14 are highly effective internal standards for mass spectrometry applications. The choice between them depends on the specific requirements of the analysis.

  • 1,2,4,5-Tetramethylbenzene-d14 (Durene-D14): Due to its solid state at room temperature, it may be slightly easier to handle and weigh for the preparation of high-accuracy stock solutions. Its lower boiling point means it will elute earlier in a typical GC run, which could be advantageous if the target analytes are later-eluting compounds.

  • 1,2,3,4-Tetramethylbenzene-D14 (Prehnitene-D14): As a liquid, it may be more convenient for laboratories that prefer to work with liquid standards for dilution. Its retention time will be closer to other tetramethylbenzene isomers and similar aromatic compounds, making it an ideal internal standard if the target analytes are structurally very similar.

Ultimately, both compounds will perform comparably in correcting for sample preparation variability and instrument drift. The selection should be based on the specific analytes being quantified, the chromatographic conditions, and laboratory preference for handling solid or liquid standards.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,2,3,4-Tetramethylbenzene-D14

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as 1,2,3,4-Tetramethylbenzene-D14, is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Key Safety and Handling Information

1,2,3,4-Tetramethylbenzene-D14 is a flammable solid and is very toxic to aquatic life with long-lasting effects. It can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn when handling this chemical.[1][3][4] Work should be conducted in a well-ventilated area, and sources of ignition such as heat, sparks, and open flames must be avoided.[1][3]

In the event of a spill, all sources of ignition should be removed.[1][3] The spilled material should be soaked up with an inert absorbent material and collected into a suitable, closed container for disposal, using non-sparking tools.[1][3][5]

Quantitative Data for 1,2,3,4-Tetramethylbenzene

PropertyValue
Molecular FormulaC10H14
Molecular Weight134.22 g/mol [1][2]
Boiling Point203 °C
Melting Point-10.6 °F
Flash Point146 °F
Specific Gravity0.891 at 68 °F
Vapor Density4.63 (Air = 1)

Experimental Protocols: Disposal Procedure

The primary method for the disposal of 1,2,3,4-Tetramethylbenzene-D14 is to send it to an approved waste disposal plant.[3] It is crucial to consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not empty this chemical into drains.[3]

Disposal Workflow

The following diagram outlines the step-by-step procedure for the proper disposal of 1,2,3,4-Tetramethylbenzene-D14.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Disposal A Wear Appropriate PPE: - Safety Goggles - Protective Gloves - Protective Clothing B Collect waste in a properly labeled, sealed, and compatible container. A->B C Store in a designated, well-ventilated, and secure area away from ignition sources. B->C D Consult Local, Regional, and National Regulations C->D E Arrange for pickup by a licensed hazardous waste disposal company. D->E F Complete all necessary waste manifest documentation. E->F

Disposal workflow for 1,2,3,4-Tetramethylbenzene-D14.

References

Essential Safety and Operational Guide for 1,2,3,4-Tetramethylbenzene-D14

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetramethylbenzene-D14. The following procedures are designed to ensure safe laboratory operations and proper disposal of this chemical.

Personal Protective Equipment (PPE)

When handling 1,2,3,4-Tetramethylbenzene-D14, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves should be worn; the suitability and durability of the glove type depend on usage frequency and duration.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In well-ventilated areas, respiratory protection may not be needed under normal use.[3]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of 1,2,3,4-Tetramethylbenzene-D14 and to ensure a safe laboratory environment.

Handling:

  • Avoid Contact: Prevent all personal contact with the chemical, including inhalation.[2]

  • Ventilation: Use only in a well-ventilated area or outdoors.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3] Use non-sparking tools and explosion-proof equipment.[3][4]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatible Materials: Store away from oxidizing agents.[3]

  • Security: Store in a locked-up location.[1]

Accidental Release and First Aid Measures

Accidental Release:

  • Remove Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.[1]

  • Ventilate Area: Ensure adequate ventilation.

  • Containment: Soak up the spill with an inert absorbent material.[3]

  • Disposal: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]

First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1]

Disposal Plan

Dispose of 1,2,3,4-Tetramethylbenzene-D14 and its container in accordance with all applicable local, state, and federal regulations.[1] Do not empty into drains.[3] Waste material should be disposed of at an approved waste disposal plant.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling 1,2,3,4-Tetramethylbenzene-D14 from receipt to disposal.

A Receipt & Storage F Personal Protective Equipment (PPE) Check A->F B Preparation & Handling C Experimentation B->C G Spill or Exposure Event B->G D Waste Collection C->D C->G E Disposal D->E F->B Proceed if PPE is adequate H First Aid & Emergency Response G->H Immediate Action

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetramethylbenzene-D14
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetramethylbenzene-D14

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.